Diprafenone, (R)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
107300-60-7 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m1/s1 |
InChI Key |
VDKMYSMWQCFYBQ-LJQANCHMSA-N |
Isomeric SMILES |
CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Diprafenone and its Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Diprafenone, an enantiomer of the Class 1C antiarrhythmic agent Diprafenone, primarily exerts its therapeutic effects through the modulation of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the mechanism of action of (R)-Diprafenone on these critical ion channels. Drawing from available electrophysiological data on Diprafenone and its parent compound, Propafenone, this document outlines the state- and use-dependent nature of the sodium channel blockade, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows. While specific data on the (R)-enantiomer is limited, this guide synthesizes the current understanding based on studies of the racemic mixture and the established stereoselectivity of related compounds.
Core Mechanism of Action: State- and Use-Dependent Sodium Channel Blockade
(R)-Diprafenone, like other Class 1C antiarrhythmics, exhibits a "state-dependent" and "use-dependent" mechanism of action on voltage-gated sodium channels (Nav). This means its ability to block the channel is not constant but is significantly influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.
The primary target of (R)-Diprafenone is the pore of the sodium channel, leading to a reduction in the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade results in a decreased maximum upstroke velocity (Vmax) of the action potential.
Studies on racemic Diprafenone suggest that it blocks both the activated (open) and inactivated states of the sodium channel.[1] However, the contribution of the inactivated state block is considered less significant for Diprafenone compared to its parent compound, Propafenone.[1] The blockade of the open state is a key characteristic of Class 1C agents, leading to a pronounced effect at higher heart rates (use-dependence or frequency-dependence).
A notable characteristic of Diprafenone is that its use-dependent block is enhanced upon depolarization of the resting membrane potential.[1] This property could contribute to its high antiarrhythmic potency, as ischemic or rapidly firing tissues are often more depolarized.
While direct comparative studies on the enantiomers of Diprafenone are scarce, research on the closely related compound Propafenone indicates that both (R)- and (S)-enantiomers exert comparable effects on sodium channel-dependent antiarrhythmic activity. The primary stereoselective difference lies in their beta-adrenoceptor blocking properties, with the (S)-enantiomer being more potent. This suggests that the sodium channel blocking effects of (R)-Diprafenone are likely similar to those observed with the racemic mixture.
Quantitative Data
The following table summarizes the key quantitative data from electrophysiological studies on racemic Diprafenone and the related compound (R)-Propafenone, which provides insight into the likely behavior of (R)-Diprafenone.
| Parameter | Drug | Value | Species/Cell Type | Key Finding | Reference |
| Use-Dependent Block (Vmax) | Racemic Diprafenone | Dose-dependent decrease at ≥ 10-6 M | Guinea-pig papillary muscles | Demonstrates potent use-dependent sodium channel blockade. | [2] |
| Recovery Time Constant (τR) from Use-Dependent Block | Racemic Diprafenone | 15.5 s | Guinea-pig papillary muscles | Slower recovery compared to Propafenone (8.8 s), indicating more persistent block. | [2] |
| Effect of Depolarization on Use-Dependent Block | Racemic Diprafenone | Enhanced with high [K+]o (8, 10 mM) | Guinea-pig papillary muscles | Differentiates its mechanism from Propafenone, where the block is unchanged. | [1][2] |
| Mean Open Time of Single Na+ Channels | Racemic Diprafenone | Reduced by up to 45% | Cultured neonatal rat cardiocytes | Suggests a direct modification of channel gating in addition to pore block. | |
| Steady-State Inactivation (h∞) Shift | (R)-Propafenone (10 µM) | Shifts E0.5 from -70.8 mV to -85 mV | Guinea pig ventricular cells | Indicates a significant interaction with the inactivated state. | |
| Recovery from Inactivation Time Constant | (R)-Propafenone (10 µM) | Prolonged from 38 ms to 46.5 s | Guinea pig ventricular cells | Demonstrates a dramatic slowing of the recovery from inactivation. |
Experimental Protocols
The following section details a representative experimental protocol for characterizing the electrophysiological effects of a compound like Diprafenone on cardiac sodium channels, based on methodologies described in the cited literature.[2]
Cell Preparation: Isolation of Guinea-Pig Ventricular Myocytes
-
Animal Model: Adult male guinea pigs are used.
-
Anesthesia and Heart Excision: Animals are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.
-
Cell Dissociation: The ventricular tissue is minced and gently agitated to release individual myocytes.
-
Storage: The isolated myocytes are stored in a high K+, low Ca2+ solution at 4°C until use.
Electrophysiological Recording: Whole-Cell Patch-Clamp
-
Setup: Experiments are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Tyrode's): Contains (in mM): NaCl, NaHCO3, KCl, MgCl2, CaCl2, NaH2PO4, and glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Contains (in mM): K-aspartate, KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
A single myocyte is selected and a giga-seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
-
Measurement of Vmax:
-
Action potentials are elicited by applying short (1-2 ms) depolarizing current pulses.
-
The maximum upstroke velocity (Vmax) of the action potential is measured as the peak of the first derivative of the voltage trace (dV/dt).
-
-
Use-Dependence Protocol:
-
To assess use-dependent block, a train of depolarizing pulses is applied at a specific frequency (e.g., 1 Hz).
-
The progressive decline in Vmax with each pulse is measured.
-
-
Recovery from Block Protocol:
-
After inducing use-dependent block with a train of pulses, a test pulse is applied at varying intervals to measure the time course of Vmax recovery.
-
Visualizing the Mechanism of Action
State-Dependent Block of Sodium Channels
The following diagram illustrates the principle of state-dependent block, where (R)-Diprafenone has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.
Caption: State-dependent binding of (R)-Diprafenone to sodium channel conformations.
Experimental Workflow for Assessing Use-Dependent Block
This diagram outlines the workflow for a typical patch-clamp experiment designed to measure the use-dependent block of sodium channels by (R)-Diprafenone.
Caption: Workflow for determining use-dependent sodium channel block.
Logical Relationship of (R)-Diprafenone's Effects
This diagram illustrates the logical cascade of events from the molecular interaction of (R)-Diprafenone with sodium channels to its ultimate antiarrhythmic effect.
Caption: Logical flow from molecular binding to antiarrhythmic effect.
Conclusion
The mechanism of action of (R)-Diprafenone on sodium channels is characterized by a potent, state- and use-dependent blockade. While a comprehensive characterization of the (R)-enantiomer is still needed, the available data on racemic Diprafenone and the stereoselectivity of Propafenone provide a strong foundation for understanding its electrophysiological effects. The slower recovery kinetics and the enhancement of block by depolarization are key features that likely contribute to its antiarrhythmic efficacy. Further research focusing specifically on the enantiomers of Diprafenone will be crucial for a more complete understanding of their therapeutic and toxicological profiles.
References
Stereospecific properties of (R)-Diprafenone
An in-depth technical guide on the stereospecific properties of (R)-Diprafenone for researchers, scientists, and drug development professionals.
Introduction
Diprafenone is a class Ic antiarrhythmic agent, structurally related to propafenone, that exhibits potent sodium channel blocking properties. As a chiral molecule, it exists as two enantiomers, (R)-Diprafenone and (S)-Diprafenone. While the racemic mixture has been studied, significant stereoselectivity in its pharmacological profile necessitates a detailed examination of the individual enantiomers. This technical guide focuses on the stereospecific properties of (R)-Diprafenone, providing a comprehensive overview of its pharmacodynamics, mechanism of action, and the experimental methodologies used for its characterization.
Pharmacodynamics
The primary antiarrhythmic effect of Diprafenone is mediated by its blockade of cardiac sodium channels. However, it also possesses β-adrenoceptor blocking activity. The affinity for these two distinct molecular targets is highly dependent on the stereochemistry of the molecule.
Sodium Channel Blocking Activity
Both (R)-Diprafenone and (S)-Diprafenone exhibit comparable potency in blocking cardiac sodium channels. This is the primary mechanism for their antiarrhythmic effects. The lack of stereoselectivity in sodium channel blockade suggests that the binding site on the channel does not significantly differentiate between the two enantiomers. Electrophysiological studies have shown that both enantiomers cause a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.
β-Adrenoceptor Blocking Activity
In contrast to its effect on sodium channels, the β-adrenoceptor blocking activity of Diprafenone is highly stereoselective. The (S)-enantiomer is a significantly more potent β-blocker than the (R)-enantiomer.[1] Studies have shown that the (S)-enantiomer can be 40-60 times more potent in displacing β-adrenoceptor radioligands from myocardial membranes.[1] This pronounced stereoselectivity indicates that the chiral center of Diprafenone is a critical determinant for its interaction with β-adrenoceptors.
Quantitative Data Summary
The following tables summarize the available quantitative data for the stereospecific properties of Diprafenone.
Table 1: Comparative β-Adrenoceptor Affinity of Diprafenone Enantiomers
| Enantiomer | β-Adrenoceptor Affinity (Displacement of (-)-[3H]-CGP-12177) | Potency Ratio (S vs. R) |
| (R)-Diprafenone | Lower Affinity | ~40-60 fold less potent |
| (S)-Diprafenone | Higher Affinity | - |
Data derived from radioligand binding studies on guinea-pig myocardial membranes.[1]
Table 2: Comparative Antiarrhythmic Activity of Diprafenone Enantiomers
| Enantiomer | Effect on Functional Refractory Period |
| (R)-Diprafenone | Potent prolongation |
| (S)-Diprafenone | Potent prolongation |
Functional refractory period prolongation is an indicator of antiarrhythmic activity. No significant difference was found between the enantiomers.[1]
Mechanism of Action Signaling Pathways
The dual mechanism of action of Diprafenone involves the modulation of two key signaling pathways in cardiomyocytes.
Caption: β-Adrenergic receptor signaling pathway and the stereoselective antagonism by Diprafenone enantiomers.
Caption: Mechanism of non-selective sodium channel blockade by Diprafenone enantiomers during phase 0 of the cardiac action potential.
Experimental Protocols
The characterization of the stereospecific properties of (R)-Diprafenone relies on a combination of in vitro assays.
Chiral Separation of Diprafenone Enantiomers
Optically pure enantiomers of Diprafenone are typically obtained from the racemic mixture.
Workflow for Chiral Separation:
Caption: General workflow for the chiral separation of Diprafenone enantiomers using HPLC.
Methodology:
-
Column: A chiral stationary phase (CSP) column, often polysaccharide-based (e.g., cellulose or amylose derivatives), is used.[2][3]
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is selected to achieve optimal separation.[2]
-
Injection: The racemic mixture of Diprafenone is dissolved in the mobile phase and injected into the HPLC system.
-
Elution: The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Detection and Collection: A UV detector is commonly used to monitor the elution of the enantiomers. Fractions corresponding to each enantiomer are collected separately.
-
Purity Assessment: The enantiomeric purity of the collected fractions is determined using techniques such as polarimetry or by re-injecting the sample into the chiral HPLC system.
β-Adrenoceptor Radioligand Binding Assay
This assay is used to determine the affinity of (R)-Diprafenone for β-adrenoceptors.
Methodology:
-
Membrane Preparation: Myocardial tissue (e.g., from guinea pig ventricle) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in β-adrenoceptors.[1]
-
Incubation: The membranes are incubated with a radiolabeled β-adrenoceptor antagonist (e.g., (-)-[3H]-CGP-12177) and varying concentrations of (R)-Diprafenone.[1]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of (R)-Diprafenone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the equilibrium dissociation constant (Ki), which is a measure of the affinity of (R)-Diprafenone for the receptor.
Cardiac Electrophysiology Studies
These studies assess the effect of (R)-Diprafenone on the electrical activity of cardiac cells.
Methodology:
-
Cell/Tissue Preparation: Experiments can be performed on isolated cardiac preparations such as papillary muscles or single ventricular myocytes from animal models (e.g., guinea pig).[4]
-
Recording: Transmembrane action potentials are recorded using microelectrodes.
-
Drug Application: The preparation is superfused with a solution containing a known concentration of (R)-Diprafenone.
-
Parameter Measurement: The key parameter measured is the maximum upstroke velocity (Vmax) of the action potential, which is an indicator of the fast sodium current.[4]
-
Data Analysis: The concentration-dependent reduction in Vmax is quantified to determine the potency of (R)-Diprafenone as a sodium channel blocker.
Conclusion
The pharmacological properties of Diprafenone are highly stereospecific. While both (R)- and (S)-enantiomers exhibit comparable potent antiarrhythmic activity through sodium channel blockade, the β-adrenoceptor blocking activity resides almost exclusively in the (S)-enantiomer. This makes (R)-Diprafenone a more selective sodium channel blocker with significantly reduced potential for β-blockade-related side effects. A thorough understanding of these stereospecific properties, gained through detailed experimental evaluation, is crucial for the rational design and development of safer and more effective antiarrhythmic therapies.
References
- 1. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of (R)-Diprafenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Diprafenone, the R-enantiomer of the antiarrhythmic agent Diprafenone. Diprafenone, a structural analogue of Propafenone, exhibits Class IC antiarrhythmic properties characterized by sodium channel blockade, along with beta-adrenoceptor antagonist activity. This document elucidates the stereoselective pharmacological properties of (R)-Diprafenone, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetic profile. Quantitative data from key experimental studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for the cited studies are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the underlying molecular and experimental processes.
Introduction
Diprafenone is a potent antiarrhythmic agent that, like its analogue Propafenone, is a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of Diprafenone plays a crucial role in its pharmacological activity, with the two enantiomers exhibiting distinct properties. (R)-Diprafenone is primarily responsible for the sodium channel blocking effects, characteristic of Class IC antiarrhythmics, while the (S)-enantiomer possesses significantly more potent beta-blocking activity.[1] This guide focuses specifically on the pharmacological profile of (R)-Diprafenone, providing a detailed analysis for researchers and professionals in drug development.
Mechanism of Action
The primary mechanism of action of (R)-Diprafenone as an antiarrhythmic agent is the blockade of fast inward sodium channels in cardiac muscle cells. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This effect is more pronounced at higher heart rates, a characteristic known as use-dependence.
While (S)-Diprafenone is a potent beta-adrenoceptor antagonist, (R)-Diprafenone exhibits significantly weaker beta-blocking activity.[1] The primary therapeutic effect of (R)-Diprafenone is therefore attributed to its sodium channel blocking properties.
Signaling Pathway of Sodium Channel Blockade
The following diagram illustrates the mechanism of sodium channel blockade by (R)-Diprafenone.
Pharmacodynamics
The pharmacodynamic effects of (R)-Diprafenone have been investigated through comparative studies with its (S)-enantiomer. These studies have revealed a clear separation of its sodium channel blocking and beta-adrenoceptor blocking activities.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters of (R)-Diprafenone in comparison to (S)-Diprafenone.
Table 1: Beta-Adrenoceptor Affinity of Diprafenone Enantiomers [1]
| Enantiomer | Ki (nmol/L) for (-)-[3H]-CGP-12177 Displacement |
| (R)-Diprafenone | 180 ± 30 |
| (S)-Diprafenone | 3.0 ± 0.5 |
Table 2: Beta-Adrenoceptor Antagonist Potency of Diprafenone Enantiomers [1]
| Enantiomer | pA2 value against Isoprenaline-induced Positive Inotropy |
| (R)-Diprafenone | 6.8 ± 0.1 |
| (S)-Diprafenone | 8.4 ± 0.1 |
Table 3: Effect of Diprafenone Enantiomers on Functional Refractory Period (FRP) [1]
| Enantiomer | Concentration for 20% Prolongation of FRP (μmol/L) |
| (R)-Diprafenone | 1.2 ± 0.2 |
| (S)-Diprafenone | 1.3 ± 0.2 |
These data clearly indicate that while the (S)-enantiomer is approximately 60-fold more potent in binding to beta-adrenoceptors, both enantiomers exhibit comparable potency in prolonging the functional refractory period, an effect primarily mediated by sodium channel blockade.[1]
Pharmacokinetics
Detailed pharmacokinetic data for the individual enantiomers of Diprafenone in humans are not extensively published. However, studies on racemic Diprafenone and its structurally similar analogue, Propafenone, provide valuable insights into the likely pharmacokinetic profile of (R)-Diprafenone.
General Pharmacokinetic Properties (Racemic Diprafenone in Rats)
-
Absorption: Following oral administration, absorption is prompt and can continue for several hours.[2]
-
Distribution: The drug is rapidly distributed, with the highest concentrations found in the lungs after intravenous administration and in the gastrointestinal tract after oral administration. The apparent volume of distribution is approximately 4-5 L/kg.[2]
-
Metabolism: Diprafenone undergoes rapid and extensive metabolism.[2] Stereoselective metabolism is expected, similar to Propafenone, where the (R)-enantiomer may be cleared more quickly than the (S)-enantiomer.
-
Excretion: The majority of the administered dose is excreted in the feces (around 75%) and a smaller portion in the urine (around 20%) within 48 hours after intravenous administration.[2] Biliary excretion and enterohepatic cycling are significant routes of elimination.[2]
Stereoselective Disposition
A study utilizing a stereoselective HPLC method for the analysis of (S)- and (R)-Diprafenone in human plasma indicated that the stereoselective disposition of Diprafenone enantiomers is different from that of Propafenone. This suggests that direct extrapolation from Propafenone's enantioselective pharmacokinetics should be done with caution.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Beta-Adrenoceptor Binding Assay
The affinity of (R)-Diprafenone for beta-adrenoceptors was determined using a radioligand binding assay with guinea-pig myocardial membranes.
Protocol:
-
Membrane Preparation: Guinea-pig myocardial tissue is homogenized in a suitable buffer. The homogenate is then subjected to centrifugation to isolate the myocardial membrane fraction.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of the radiolabeled beta-adrenoceptor antagonist (-)-[3H]-CGP-12177 and varying concentrations of (R)-Diprafenone.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to construct a competition binding curve, from which the inhibitory constant (Ki) of (R)-Diprafenone is calculated.
Functional Refractory Period (FRP) Measurement
The effect of (R)-Diprafenone on the functional refractory period was assessed in isolated guinea-pig auricles.
Protocol:
-
Tissue Preparation: Left auricles are dissected from guinea-pig hearts and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and gassed with carbogen.
-
Electrical Stimulation: The auricles are stimulated with a train of electrical pulses (S1) at a fixed frequency. Following the last S1 pulse, a premature stimulus (S2) is delivered at progressively shorter coupling intervals.
-
Response Measurement: The mechanical response (contraction) of the auricle is recorded.
-
FRP Determination: The functional refractory period is defined as the longest S1-S2 interval at which the S2 stimulus fails to elicit a propagated mechanical response.
-
Drug Application: After establishing a baseline FRP, (R)-Diprafenone is added to the organ bath in increasing concentrations, and the FRP is remeasured at each concentration to determine the drug's effect.
Conclusion
(R)-Diprafenone is a potent sodium channel blocker with significantly less beta-adrenoceptor antagonist activity compared to its (S)-enantiomer. This stereoselective profile suggests that (R)-Diprafenone may offer a more targeted Class IC antiarrhythmic effect with a reduced potential for beta-blockade-related side effects. While detailed human pharmacokinetic data for the individual enantiomer are limited, the available information points towards a complex, stereoselective disposition that warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of (R)-Diprafenone.
References
In Vitro Cardiac Electrophysiology of (R)-Diprafenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cardiac electrophysiological properties of (R)-Diprafenone, a stereoisomer of the Class Ic antiarrhythmic agent, Diprafenone. The document summarizes key quantitative data on its interaction with cardiac ion channels and receptors, details relevant experimental methodologies, and visualizes the pertinent cellular signaling pathways and experimental workflows. The primary focus is on its effects on the cardiac action potential, sodium channel blockade, and beta-adrenoceptor antagonism. While quantitative data for the racemic mixture and comparative data for the enantiomers are available, specific IC50 values for (R)-Diprafenone on several key cardiac ion channels are not readily found in publicly available literature.
Introduction
Diprafenone, a structural analogue of propafenone, is a Class Ic antiarrhythmic drug characterized by its ability to block cardiac sodium channels. As a chiral molecule, it exists as two enantiomers, (R)-Diprafenone and (S)-Diprafenone. Understanding the stereospecific interactions of these enantiomers with cardiac ion channels and receptors is crucial for a complete pharmacological characterization and for optimizing therapeutic strategies. This guide focuses on the in vitro electrophysiological profile of the (R)-enantiomer.
Effects on Cardiac Action Potential and Ion Channels
The primary antiarrhythmic effect of Diprafenone is attributed to its blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.
Sodium Channel Blockade
In studies on guinea pig ventricular myocytes, racemic Diprafenone has been shown to cause a dose-dependent and use-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential, a hallmark of sodium channel blockade[1]. The recovery from this use-dependent block is slower for Diprafenone compared to propafenone, with a time constant of 15.5 seconds for Diprafenone[1]. While specific IC50 values for (R)-Diprafenone on the Nav1.5 channel are not available in the reviewed literature, studies on the enantiomers of the parent compound, propafenone, suggest that both enantiomers possess similar potency in blocking sodium channels. This is supported by findings that the enantiomers of Diprafenone exert comparable antiarrhythmic activity[2].
Beta-Adrenoceptor Blockade
A key difference between the Diprafenone enantiomers lies in their affinity for beta-adrenoceptors. The (S)-enantiomer is a significantly more potent beta-blocker than the (R)-enantiomer[2]. This stereoselectivity is important as beta-blockade can contribute to the overall antiarrhythmic effect and also to potential side effects.
Effects on Other Ion Channels
Detailed quantitative data on the effects of (R)-Diprafenone on other key cardiac ion channels, such as the hERG (IKr) and L-type calcium (ICa,L) channels, are not extensively reported in the available literature.
Quantitative Data Summary
The following tables summarize the available quantitative data for Diprafenone and its enantiomers.
Table 1: Sodium Channel Blockade Properties of Racemic Diprafenone
| Parameter | Value | Species/Tissue | Reference |
| Time Constant for Vmax Recovery (τrecovery) | 15.5 s | Guinea Pig Ventricular Myocytes | [1] |
Table 2: Stereoselective Beta-Adrenoceptor Binding of Diprafenone Enantiomers
| Enantiomer | Ki (nM) | Preparation | Reference |
| (R)-Diprafenone | 280 ± 50 | Guinea Pig Myocardial Membranes | [2] |
| (S)-Diprafenone | 6.9 ± 1.1 | Guinea Pig Myocardial Membranes | [2] |
Ki represents the inhibitory constant, with a lower value indicating higher binding affinity.
Experimental Protocols
This section details the methodologies typically employed in the in vitro assessment of the cardiac electrophysiological effects of compounds like (R)-Diprafenone.
Isolation of Guinea Pig Ventricular Myocytes
This protocol is a standard enzymatic dissociation method for obtaining single cardiac myocytes suitable for electrophysiological recordings.
-
Animal Preparation: A guinea pig is heparinized and anesthetized.
-
Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfusion Solutions:
-
Calcium-Free Solution: A Tyrode's solution without calcium is perfused to wash out the blood.
-
Enzyme Solution: The perfusion is switched to a calcium-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
-
-
Cell Dissociation: The ventricles are minced and gently agitated in the enzyme solution to release individual myocytes.
-
Calcium Reintroduction: The calcium concentration in the cell suspension is gradually increased back to physiological levels.
-
Cell Selection: Only rod-shaped myocytes with clear cross-striations and no spontaneous contractions are selected for experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane.
-
Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipette Fabrication: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using a micropipette puller.
-
Pipette Filling: The micropipette is filled with an internal solution designed to mimic the intracellular environment and to isolate the specific ionic current of interest.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the activity of different ion channels (e.g., voltage steps to activate sodium channels).
-
Data Acquisition and Analysis: The resulting currents are recorded, amplified, and digitized for analysis.
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH). Note: CsCl is used to block potassium currents.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: CsF is used to further block potassium currents and maintain low intracellular calcium.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Conclusion
(R)-Diprafenone is a stereoisomer of the Class Ic antiarrhythmic drug Diprafenone, which primarily exerts its effect through the blockade of cardiac sodium channels in a use-dependent manner. A key distinguishing feature of the enantiomers is the significantly lower beta-adrenoceptor blocking potency of (R)-Diprafenone compared to its (S)-counterpart. While the antiarrhythmic activity is comparable between the enantiomers, a more detailed quantitative assessment of (R)-Diprafenone's effects on a broader range of cardiac ion channels is needed for a complete understanding of its electrophysiological profile and to fully delineate its potential therapeutic advantages and liabilities. Further research is warranted to determine the specific IC50 values of (R)-Diprafenone on hERG, Nav1.5, and Cav1.2 channels to build a more comprehensive cardiac safety and efficacy profile.
References
(R)-Diprafenone's Interaction with Cardiac Ion Channels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available scientific literature concerning the binding affinity of (R)-Diprafenone to key cardiac ion channels. Diprafenone, a Class IC antiarrhythmic agent, is a structural analogue of propafenone. Understanding its interaction with cardiac ion channels is crucial for elucidating its therapeutic and proarrhythmic potential. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and pathways.
Introduction to (R)-Diprafenone and Cardiac Electrophysiology
Diprafenone, like its parent compound propafenone, exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential.[1] As a Class IC agent, it exhibits a slow unbinding kinetic from the sodium channel, leading to a pronounced use-dependent block. The stereochemistry of diprafenone, with (R)- and (S)-enantiomers, plays a significant role in its pharmacological profile. While both enantiomers contribute to the antiarrhythmic effect through sodium channel blockade, they differ in their affinity for other cardiac receptors, such as beta-adrenoceptors.[2]
The rhythmic contraction of the heart is governed by the coordinated opening and closing of various ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels. Disruption of the normal function of these channels can lead to cardiac arrhythmias. Antiarrhythmic drugs, such as diprafenone, aim to restore normal cardiac rhythm by modulating the activity of these channels.
Quantitative Analysis of Binding Affinity
While specific quantitative binding affinity data (Kᵢ, I₅₀, K𝘥) for (R)-Diprafenone across a range of cardiac ion channels is limited in publicly available literature, valuable insights can be drawn from studies on racemic diprafenone and its parent compound, propafenone. The primary antiarrhythmic action of both enantiomers of diprafenone is attributed to their interaction with sodium channels.[2]
Table 1: Summary of Diprafenone and Propafenone Interaction with Cardiac Sodium Channels
| Compound | Channel | Parameter | Value | Species | Reference |
| Diprafenone (racemic) | Sodium Channel (Vmax) | Recovery Time Constant (τ) | 15.5 s | Guinea Pig | [3] |
| Propafenone (racemic) | Sodium Channel (Vmax) | Recovery Time Constant (τ) | 8.8 s | Guinea Pig | [3] |
| Propafenone (racemic) | hNav1.5 | State-dependent binding | Binds ~4000x faster to open state than resting state | Human | [4] |
Table 2: Summary of Propafenone Enantiomer and Racemic Mixture Interaction with Other Cardiac Ion Channels
| Compound | Channel | Parameter | Value | Species | Reference |
| (R)-Propafenone | RyR2 | Inhibition | More potent than (S)-enantiomer | Not Specified | [5] |
| (S)-Propafenone | RyR2 | Inhibition | Significantly lower potency than (R)-enantiomer | Not Specified | [5] |
| Propafenone (racemic) | Ik (delayed rectifier K+ current) | IC₅₀ | 0.76 µM | Rabbit | [1] |
| Propafenone (racemic) | Ito (transient outward K+ current) | IC₅₀ | 5.91 µM | Rabbit | [1] |
| Propafenone (racemic) | Ik1 (inward rectifier K+ current) | IC₅₀ | 7.10 µM | Rabbit | [1] |
| Proprafenone (racemic) | KATP (ATP-sensitive K+ channel) | EC₅₀ (atrial myocytes) | 1.26 µM | Rabbit | |
| Proprafenone (racemic) | KATP (ATP-sensitive K+ channel) | EC₅₀ (ventricular myocytes) | 4.94 µM | Rabbit | |
| Propafenone (racemic) | Kv, KA, BKCa Channels | Inhibition | Demonstrated | Rat | [6] |
Experimental Protocols
The primary experimental technique used to characterize the binding affinity and electrophysiological effects of compounds like diprafenone on cardiac ion channels is the whole-cell patch-clamp technique .
General Whole-Cell Patch-Clamp Protocol
This technique allows for the measurement of ionic currents across the entire cell membrane of an isolated cardiomyocyte or a cell line heterologously expressing a specific ion channel.
Experimental Workflow:
Experimental workflow for whole-cell patch-clamp analysis.
Key Components of the Protocol:
-
Cell Preparation: Experiments are typically performed on freshly isolated adult ventricular myocytes from animal models (e.g., guinea pig, rabbit) or on human cell lines (e.g., HEK293) stably or transiently expressing the cardiac ion channel of interest (e.g., hNav1.5, hKv1.5).
-
Solutions:
-
External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to mimic the extracellular environment. Specific channel blockers (e.g., CdCl₂ to block Ca²⁺ channels when studying Na⁺ currents) are often included to isolate the current of interest.
-
Internal (Pipette) Solution: Mimics the intracellular environment and contains ions such as KCl or CsCl, MgATP, and a pH buffer like HEPES. The choice of ions can help to isolate specific currents (e.g., using Cs⁺ to block K⁺ channels).
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit channel opening, closing, and inactivation.
-
For Nav1.5: A holding potential of around -100 mV to -120 mV is used to ensure channels are in the resting state. Depolarizing pulses to various potentials (e.g., -50 mV to +40 mV) are applied to elicit inward sodium currents. Use-dependent block is assessed by applying trains of depolarizing pulses at different frequencies.
-
For Kv Channels: A holding potential of around -80 mV is typical. Depolarizing steps to a range of positive potentials (e.g., -40 mV to +60 mV) are used to activate outward potassium currents.
-
For Cav Channels: A holding potential of around -80 mV is used, with depolarizing pulses to elicit inward calcium currents. The holding potential may be adjusted to -40 mV to inactivate sodium channels.
-
Signaling Pathways and Molecular Interactions
The primary mechanism of action of (R)-Diprafenone is the direct blockade of cardiac ion channels. This interaction is a physical one, where the drug molecule binds to a specific site on the channel protein, thereby inhibiting the flow of ions.
Signaling pathway of (R)-Diprafenone's antiarrhythmic action.
The binding of (R)-Diprafenone to the sodium channel is state-dependent, meaning its affinity for the channel changes depending on whether the channel is in the resting, open, or inactivated state. Like other Class IC antiarrhythmics, it is thought to have a higher affinity for the open and inactivated states. This results in a more pronounced block at higher heart rates (use-dependency), a desirable property for an antiarrhythmic drug.
Conclusion
(R)-Diprafenone is a potent antiarrhythmic agent whose primary mechanism of action is the blockade of cardiac sodium channels. While specific binding affinity data for the (R)-enantiomer across a range of cardiac ion channels is not extensively detailed in the public domain, studies on racemic diprafenone and the enantiomers of its parent compound, propafenone, provide a strong foundation for understanding its electrophysiological effects. The comparable antiarrhythmic activity of the (R) and (S) enantiomers of diprafenone suggests a similar affinity for the sodium channel. Further research is warranted to fully elucidate the specific binding kinetics and affinities of (R)-Diprafenone for Nav, Kv, and Cav channels to refine our understanding of its therapeutic and potential proarrhythmic profile. The experimental protocols and conceptual frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of ion channel expression for patch clamp recordings using an inducible expression system in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Diprafenone vs. (S)-Diprafenone: A Stereochemical Dissection of Pharmacological Activity
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the fundamental differences between the (R) and (S) enantiomers of Diprafenone, a potent antiarrhythmic agent. This document outlines their distinct pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Diprafenone, a structural analogue of propafenone, is a chiral molecule existing as two stereoisomers, (R)-Diprafenone and (S)-Diprafenone. While possessing the same chemical formula and connectivity, these enantiomers exhibit significant differences in their three-dimensional arrangement, leading to distinct interactions with biological targets and consequently, divergent pharmacological effects. Understanding these stereospecific differences is paramount for optimizing therapeutic efficacy and minimizing potential adverse effects.
Core Pharmacological Differences: A Tale of Two Enantiomers
The primary distinction between (R)- and (S)-Diprafenone lies in their interaction with beta-adrenoceptors. The (S)-enantiomer is a considerably more potent beta-blocker than its (R)-counterpart. In contrast, their antiarrhythmic activity, which is primarily mediated through the blockade of sodium channels, is largely comparable.
Beta-Adrenoceptor Blockade
Studies have consistently demonstrated the stereoselective binding of Diprafenone enantiomers to beta-adrenoceptors. The (S)-enantiomer exhibits a significantly higher affinity for these receptors, leading to more potent antagonism of the effects of catecholamines like isoprenaline. This enhanced beta-blocking activity of the (S)-enantiomer is a critical consideration in the overall pharmacological profile of racemic Diprafenone.
Antiarrhythmic Activity
The Class 1c antiarrhythmic effects of Diprafenone are attributed to its ability to block fast sodium channels in cardiac myocytes, thereby slowing conduction and prolonging the refractory period. Research indicates that both (R)- and (S)-Diprafenone possess comparable potency in this regard.[1][2][3] This suggests that the chiral center of the molecule has a less pronounced influence on its interaction with the sodium channel compared to the beta-adrenoceptor.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the pharmacological activity of (R)- and (S)-Diprafenone based on available preclinical data.
| Parameter | (S)-Diprafenone | (R)-Diprafenone | Potency Ratio (S/R) | Reference |
| β-Adrenoceptor Affinity (Displacement of (-)-[3H]-CGP-12177) | Higher Affinity | Lower Affinity | 40 - 60 fold more potent | [1] |
| β-Adrenoceptor Antagonist Potency (vs. Isoprenaline) | Higher Potency | Lower Potency | 14 - 40 fold more potent | [1] |
Table 1: Comparison of Beta-Adrenoceptor Activity of (R)- and (S)-Diprafenone
| Parameter | (S)-Diprafenone | (R)-Diprafenone | Observation | Reference |
| Prolongation of Functional Refractory Period | Effective | Effective | No significant difference in potency | [1][3] |
| Sodium Channel Blockade (Class 1 Activity) | Effective | Effective | Equal effects observed | [2] |
Table 2: Comparison of Antiarrhythmic Activity of (R)- and (S)-Diprafenone
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological differences between (R)- and (S)-Diprafenone.
Radioligand Binding Assay for Beta-Adrenoceptor Affinity
Objective: To determine the binding affinity of (R)- and (S)-Diprafenone to beta-adrenoceptors in guinea-pig myocardial membranes.
Methodology:
-
Membrane Preparation: Guinea-pig hearts are homogenized in a buffered solution and subjected to centrifugation to isolate the myocardial membrane fraction rich in beta-adrenoceptors.
-
Binding Assay: The membranes are incubated with a fixed concentration of the radiolabeled beta-adrenoceptor antagonist (-)-[3H]-CGP-12177 and varying concentrations of either (R)-Diprafenone or (S)-Diprafenone.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
Functional Assay for Beta-Adrenoceptor Antagonism in Isolated Atria
Objective: To assess the functional antagonist potency of (R)- and (S)-Diprafenone against the positive inotropic effect of isoprenaline in isolated guinea-pig atria.
Methodology:
-
Tissue Preparation: Guinea-pig atria are isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Isoprenaline Concentration-Response Curve: A cumulative concentration-response curve for the positive inotropic effect of isoprenaline is established.
-
Antagonist Incubation: The atria are then incubated with a fixed concentration of either (R)-Diprafenone or (S)-Diprafenone for a specified period.
-
Second Isoprenaline Curve: A second concentration-response curve for isoprenaline is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the isoprenaline concentration-response curve caused by the antagonist is used to calculate its antagonist potency (pA2 value).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Diprafenone enantiomers.
Caption: Beta-Adrenergic Receptor Signaling and (S)-Diprafenone Antagonism
Caption: Workflow for Radioligand Binding Assay
Caption: Chiral Chromatography for Enantiomer Resolution
Conclusion
The pharmacological actions of Diprafenone are a composite of the distinct properties of its (R) and (S) enantiomers. While both contribute to the drug's antiarrhythmic effects through sodium channel blockade, the (S)-enantiomer is predominantly responsible for the beta-blocking activity. This stereospecificity has significant implications for drug development, suggesting that the use of a single, pure enantiomer could potentially lead to a more targeted therapeutic effect with a reduced side-effect profile. Further research into the clinical implications of these stereochemical differences is warranted to fully optimize the therapeutic potential of Diprafenone.
References
- 1. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted ADME Properties of (R)-Diprafenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (R)-Diprafenone. The information herein is compiled from preclinical data, with a focus on quantitative analysis and experimental methodologies. Given that Diprafenone is an analog of Propafenone, relevant data for Propafenone, particularly its R-enantiomer, is included to provide a more complete predictive profile.
Predicted ADME Profile Summary
The ADME properties of a drug candidate are critical determinants of its clinical efficacy and safety. For (R)-Diprafenone, preclinical studies, primarily in rats, indicate prompt but sustained absorption, rapid and wide distribution, extensive metabolism, and primary excretion through the biliary-fecal route with significant enterohepatic recirculation.
Data Presentation: Quantitative ADME Parameters
The following tables summarize the key quantitative ADME parameters for Diprafenone and its structural analog, Propafenone.
Table 1: Absorption Properties
| Parameter | Value | Species | Notes | Citation |
| Diprafenone Absorption | 50 - 80% | Rat | Following acute oral administration. | [1] |
| Propafenone Bioavailability | 3.4% (150 mg tablet) | Human | Exhibits a significant, saturable first-pass effect. | [2][3] |
| 10.6% (300 mg tablet) | Human | Bioavailability is dose-dependent. | [2][3] | |
| ~70% | Human | In patients with severe liver dysfunction. | [2][4] | |
| Time to Peak Plasma (Tmax) | Plateau up to 5-6 h | Rat | For Diprafenone after oral dosing. | [1] |
| ~3.5 hours | Human | For Propafenone immediate-release tablets. | [2] | |
| Effect of Food | Increases bioavailability | Human | For Propafenone. | [5] |
Table 2: Distribution Properties
| Parameter | Value | Species | Notes | Citation |
| Volume of Distribution (Vd) | 4 - 5 L/kg | Rat | For Diprafenone. | [1] |
| Plasma Protein Binding | ~90% (in vitro) | Rat, Dog, Human | For Propafenone. | [6] |
| 69 - 88% (in vivo) | Rat | For Propafenone. | [6] | |
| 77 - 89% (in vivo) | Human | For Propafenone. | [6] | |
| 97% | Not Specified | For Propafenone, primarily to alpha-1-acid glycoprotein. | [7][8] | |
| Tissue Distribution | Highest levels in the lung | Rat | For Diprafenone after intravenous administration. | [1] |
Table 3: Metabolism Properties
| Parameter | Value | Species | Notes | Citation |
| Metabolism Rate | Rapid and quantitative | Rat | For Diprafenone. | [1] |
| Metabolic Site | Liver (extensive) | Human | For Propafenone. | [2][8] |
| Metabolic Pathways | 5-hydroxylation | Human | Major pathway for Propafenone, mediated by CYP2D6. | [4][9] |
| N-depropylation | Human | Forms norpropafenone, mediated by CYP3A4 and CYP1A2. | [4][9] | |
| Stereoselectivity | R-enantiomer cleared faster | Human | For Propafenone, via the 5-hydroxylation pathway. | [4][7] |
| Half-life (t½) | 0.2 h (α-phase, IV) | Rat | For Diprafenone plasma radioactivity. | [1] |
| 1.5 h (β-phase, IV) | Rat | For Diprafenone plasma radioactivity. | [1] | |
| 6 - 8 h (β-phase, Oral) | Rat | For Diprafenone plasma radioactivity. | [1] | |
| 2 - 10 hours | Human | For Propafenone in extensive metabolizers. | [4] |
Table 4: Excretion Properties
| Parameter | Value | Species | Notes | Citation |
| Total Excretion (48h) | ~95% (IV admin) | Rat | For [3H]-Diprafenone. | [1] |
| Route of Excretion | Urine: 20% | Rat | For [3H]-Diprafenone after IV administration. | [1] |
| Feces: 75% | Rat | For [3H]-Diprafenone after IV administration. | [1] | |
| Biliary Excretion | Significant | Rat | Primary origin of fecal excretion for Diprafenone. | [1] |
| Enterohepatic Cycling | Extensive | Rat | Reabsorption of biliary-excreted radioactivity observed. | [1] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of ADME studies. Below are representative protocols for key assays used to determine the parameters listed above.
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a compound after oral and intravenous administration in rats, similar to the study performed for Diprafenone.[1]
-
Animal Model : Male Sprague-Dawley rats (225-275 g) are used. Animals are acclimatized for at least one week prior to the study.[10]
-
Dosing Formulation : The test compound (e.g., ³H-labeled Diprafenone) is dissolved in a suitable vehicle (e.g., water or saline) for both oral (PO) and intravenous (IV) administration.
-
Administration :
-
IV Group : Animals receive a single bolus injection of the compound (e.g., 3 mg/kg) via the tail vein.
-
PO Group : Animals receive a single dose (e.g., 9 mg/kg) via oral gavage.
-
-
Sample Collection :
-
Blood samples (~200 µL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[4]
-
Plasma is separated by centrifugation (e.g., 10,000 x g for 5 min at 4°C).
-
-
Sample Analysis :
-
The concentration of the parent drug and/or total radioactivity in plasma samples is quantified using a validated analytical method, such as LC-MS/MS or liquid scintillation counting for radiolabeled compounds.
-
-
Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
This in vitro assay predicts hepatic clearance by measuring the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.
-
Materials : Pooled liver microsomes (human or rat), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.[1][2]
-
Reaction Preparation :
-
A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
The test compound is added to the mixture at a final concentration (e.g., 1 µM).
-
-
Incubation :
-
The mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
-
Time Points : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11]
-
Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]
This assay determines the fraction of a drug that is unbound to plasma proteins and thus is free to distribute to tissues and interact with targets.
-
Materials : Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 12-14 kDa MWCO), plasma (human or rat), phosphate-buffered saline (PBS, pH 7.4), and test compound.[7][12]
-
Procedure :
-
The test compound is added to plasma to achieve the desired final concentration.
-
The plasma containing the compound (~300 µL) is added to the sample chamber of the RED device.
-
An equal volume of PBS (~500 µL) is added to the buffer chamber.
-
-
Equilibration : The device is sealed and incubated at 37°C with shaking for a predetermined time (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[8]
-
Sampling : After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching : The plasma sample is diluted with PBS, and the buffer sample is mixed with blank plasma to ensure comparable matrix effects during analysis.
-
Analysis : The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation : The percent unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
Visualizations: Pathways and Workflows
The following diagrams illustrate key ADME processes relevant to (R)-Diprafenone.
Caption: Predicted metabolic pathway of (R)-Diprafenone based on its analog, Propafenone.
Caption: General experimental workflow for an in vivo ADME study in a rodent model.
Caption: Diagram of enterohepatic circulation, a key pathway for (R)-Diprafenone.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 4. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. bioivt.com [bioivt.com]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
Molecular Targets of (R)-Diprafenone in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Diprafenone is a potent antiarrhythmic agent, structurally related to propafenone, that exerts its effects on cardiomyocytes by interacting with a variety of molecular targets. Understanding these interactions is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and assessing its potential side effects. This technical guide provides a comprehensive overview of the known molecular targets of (R)-Diprafenone and its parent compound, propafenone, in heart muscle cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Primary Molecular Targets and Quantitative Data
The primary pharmacological effects of (R)-Diprafenone in cardiomyocytes are mediated through its interaction with ion channels and adrenergic receptors. The following tables summarize the quantitative data available for these interactions.
Table 1: Interaction of Diprafenone and its Enantiomers with Beta-Adrenoceptors
| Compound | Tissue/Receptor Subtype | K_i (nmol/L) | Potency Comparison | Reference |
| (-)-Diprafenone | Rat Ventricle (predominantly β1) | 6.6 | ~4 times more potent than (+)-enantiomer | [1] |
| (+)-Diprafenone | Rat Ventricle (predominantly β1) | ~26.4 (inferred) | [1] | |
| (-)-Diprafenone | Rat Lung (predominantly β2) | Lower than in ventricle | Low β2-selectivity | [1] |
| (+)-Diprafenone | Rat Lung (predominantly β2) | Lower than in ventricle | Low β2-selectivity | [1] |
Table 2: Effects of Propafenone Enantiomers on Cardiac Sodium Channels
| Compound (Concentration) | Cell Type | Parameter | Effect | Reference |
| (R)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Steady-state inactivation (E_0.5) | Shift to -85.0 ± 3.1 mV (Control: -70.8 ± 2.9 mV) | [2] |
| (S)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Steady-state inactivation (E_0.5) | Shift to -91.9 ± 1.7 mV | [2] |
| (R)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Recovery from inactivation (τ at -90 mV) | Prolonged to 46.5 ± 14.3 s (Control: 38 ± 15 ms) | [2] |
| (S)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Recovery from inactivation (τ at -90 mV) | Prolonged to 74.2 ± 37.9 s | [2] |
| (R)-Propafenone (3 x 10⁻⁶ mol/L) | Langendorff-perfused Guinea Pig Heart | His bundle conduction | +79% ± 27% | [3] |
| (S)-Propafenone (3 x 10⁻⁶ mol/L) | Langendorff-perfused Guinea Pig Heart | His bundle conduction | +69% ± 9% | [3] |
Note: (R)- and (S)-propafenone show equal effects on sodium channel-dependent antiarrhythmic class 1 activity.[3]
Table 3: Effects of Propafenone on Cardiac Potassium Channels
| Compound | Channel Type | Cell Type | IC_50 / ED_50 | Reference |
| Propafenone | I_k (delayed rectifier) | Rabbit Atrial Myocytes | 0.76 µM | [4] |
| Propafenone | I_to (transient outward) | Rabbit Atrial Myocytes | 5.91 µM | [4] |
| Propafenone | I_k1 (inward rectifier) | Rabbit Atrial Myocytes | 7.10 µM | [4] |
| Propafenone | I_K(ATP) | Rabbit Atrial Myocytes | ED_50 = 1.26 ± 0.17 µM | [5] |
| Propafenone | I_K(ATP) | Rabbit Ventricular Myocytes | ED_50 = 4.94 ± 0.59 µM | [5] |
Table 4: Effects of Propafenone on Cardiac Calcium Channels
| Compound | Channel Type | Cell Type | IC_50 | Reference |
| Propafenone | I_Ca (inward calcium current) | Guinea Pig Ventricular Myocytes | 1.5 x 10⁻⁶ M | [6][7] |
Signaling Pathways and Mechanisms of Action
(R)-Diprafenone's molecular interactions translate into broader effects on cardiomyocyte signaling and electrophysiology.
Sodium Channel Blockade
As a class Ic antiarrhythmic agent, a primary mechanism of action for diprafenone is the blockade of fast sodium channels in cardiomyocytes.[8][9] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[10] Diprafenone has been shown to reduce the likelihood of Na+ channel opening and, uniquely, to shorten the mean open time of the channels that are not blocked.[11] This suggests a potential receptor-mediated facilitation of the transition from the open to the inactivated state.[11]
Figure 1. Mechanism of (R)-Diprafenone action on the cardiac sodium channel.
Beta-Adrenergic Receptor Blockade
(R)-Diprafenone exhibits beta-blocking properties, with its (-)-enantiomer being more potent.[1] This action antagonizes the effects of catecholamines like norepinephrine on the heart. By blocking beta-1 adrenoceptors, (R)-Diprafenone can reduce heart rate and myocardial contractility. This is a secondary mechanism that contributes to its antiarrhythmic effect, particularly in conditions of high sympathetic tone.[10]
Figure 2. Beta-adrenergic signaling pathway and its inhibition by (R)-Diprafenone.
Modulation of Potassium and Calcium Channels
Propafenone, and by extension diprafenone, also affects potassium and calcium channels, which contributes to its overall electrophysiological profile. The blockade of various potassium currents can prolong the repolarization phase of the action potential.[4][10] The inhibition of the inward calcium current leads to a reduction in the plateau phase of the action potential and can contribute to a negative inotropic effect.[6][7]
Experimental Protocols
The data presented in this guide were obtained through a variety of established experimental techniques. Below are detailed methodologies for the key experiments cited.
Patch-Clamp Electrophysiology
-
Objective: To measure the effects of (R)-Diprafenone on ion channel currents in single cardiomyocytes.
-
Methodology:
-
Cell Isolation: Cardiomyocytes are isolated from animal models (e.g., neonatal rats, guinea pigs, rabbits) by enzymatic digestion.
-
Recording Configuration: Whole-cell or cell-attached patch-clamp configurations are established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., I_Na, I_Ca, I_K).
-
Drug Application: (R)-Diprafenone is applied to the cell via the bath solution or through the patch pipette at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as current amplitude, kinetics of activation and inactivation, and dose-response relationships (IC_50/ED_50).
-
-
Experimental Workflow:
Figure 3. Workflow for patch-clamp electrophysiology experiments.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (K_i) of (R)-Diprafenone for specific receptors, such as beta-adrenoceptors.
-
Methodology:
-
Membrane Preparation: A tissue of interest (e.g., rat ventricle or lung) is homogenized, and the cell membrane fraction is isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol for beta-adrenoceptors) and varying concentrations of the unlabeled competitor drug ((R)-Diprafenone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC_50 (concentration of drug that inhibits 50% of specific binding) is determined. The K_i is then calculated from the IC_50 using the Cheng-Prusoff equation.
-
-
Experimental Workflow:
Figure 4. Workflow for radioligand binding assays.
Conclusion
(R)-Diprafenone's antiarrhythmic effects in cardiomyocytes are the result of a complex interplay with multiple molecular targets. Its primary action is the blockade of cardiac sodium channels, characteristic of class Ic antiarrhythmics. Additionally, its beta-adrenergic receptor antagonism and modulation of potassium and calcium channels contribute to its overall clinical profile. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the pharmacology of (R)-Diprafenone and the development of more targeted antiarrhythmic therapies.
References
- 1. Characterization of the beta-adrenoceptor blocking property of diprafenone in rats: stereoselective interaction, subtype specificity, and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channel blocking properties of propafenone in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of propafenone on calcium currents in single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of propafenone on calcium currents in single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 11. Block of single cardiac Na+ channels by antiarrhythmic drugs: the effect of amiodarone, propafenone and diprafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Diprafenone Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprafenone is a chiral anti-arrhythmic agent, structurally related to propafenone. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods for the separation and quantification of individual enantiomers is crucial for pharmaceutical research, development, and quality control. This document provides a detailed protocol for the chiral separation of diprafenone enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).
Due to the limited availability of direct chiral separation data for diprafenone, this application note presents a method adapted from well-established protocols for its close structural analog, propafenone. This method serves as an excellent starting point and can be optimized for specific requirements.
Principle of Chiral Separation by HPLC
Direct chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (typically silica gel). When a racemic mixture of an analyte is passed through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes of varying stability. This difference in interaction leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in resolving a wide range of chiral compounds.
Experimental Protocols
This section details the recommended methodology for the chiral separation of diprafenone enantiomers.
Recommended HPLC Method
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic diprafenone in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the prepared diprafenone sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
Expected Results and Data Presentation
The described method is expected to provide a baseline separation of the (R)- and (S)-enantiomers of diprafenone. The following table summarizes typical quantitative data obtained for the separation of propafenone enantiomers, which can be used as a reference for diprafenone.
| Enantiomer | Retention Time (t R ) (min) | Tailing Factor (T f ) | Resolution (R s ) |
| Enantiomer 1 | ~ 8.5 | ~ 1.1 | > 2.0 |
| Enantiomer 2 | ~ 10.2 | ~ 1.2 |
Note: The elution order of the enantiomers should be determined using a standard of a single, pure enantiomer.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of diprafenone enantiomers by HPLC.
Caption: Workflow for the chiral HPLC separation of Diprafenone enantiomers.
Method Optimization
The provided method is a robust starting point. However, for optimal resolution and shorter analysis times, the following parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-hexane to 2-propanol can be varied. Increasing the percentage of 2-propanol will generally decrease retention times, while a lower percentage will increase retention and may improve resolution. The concentration of the basic modifier (diethylamine) can also be optimized to improve peak shape.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will lengthen the run time.
-
Column Temperature: Temperature can affect the selectivity of the chiral separation. It is recommended to evaluate a range of temperatures (e.g., 15-35 °C) to determine the optimal condition.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of diprafenone enantiomers by HPLC using a polysaccharide-based chiral stationary phase. By adapting a well-established method for the structurally similar compound propafenone, researchers are provided with a strong starting point for method development and validation. The detailed experimental protocol, expected data, and workflow diagram offer a practical guide for scientists in the pharmaceutical industry.
Application Notes and Protocols for the Isolation of (R)-Diprafenone from a Racemic Mixture
Introduction
Diprafenone is a chiral antiarrhythmic agent belonging to the class Ic antiarrhythmics. Like its analogue propafenone, it exists as a pair of enantiomers, (R)-Diprafenone and (S)-Diprafenone. While both enantiomers exhibit comparable antiarrhythmic activity by blocking sodium channels, the (S)-enantiomer possesses significantly greater β-adrenoceptor blocking activity.[1] This differential pharmacology necessitates the isolation and study of the individual enantiomers to better understand their therapeutic effects and potential side effects. The development of stereoselective analytical methods is crucial for the pharmaceutical industry to ensure the quality and efficacy of chiral drugs.
These application notes provide a detailed protocol for the analytical-scale separation of (R)-Diprafenone from its racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Pharmacological Significance of Chiral Separation
The differential pharmacological activities of Diprafenone enantiomers underscore the importance of their separation. The (S)-enantiomer is a potent β-blocker, a property that can contribute to side effects in some patients. In contrast, both the (R) and (S) enantiomers exhibit similar potency in their primary antiarrhythmic function. Therefore, the isolation of (R)-Diprafenone allows for the investigation of a more specific antiarrhythmic agent with potentially reduced β-blocking side effects.
Chiral Separation Protocol via HPLC
The separation of enantiomers is challenging due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is a powerful technique for resolving racemic mixtures. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective in separating a wide range of chiral compounds, including those structurally similar to Diprafenone.
Experimental Workflow
Caption: Workflow for the chiral separation of (R)-Diprafenone.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD)
-
Analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA)
-
Racemic Diprafenone standard
-
HPLC grade solvents
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral HPLC separation of Diprafenone enantiomers. Optimization may be required based on the specific column and system used.
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane:2-Propanol:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and diethylamine in the specified ratio. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the racemic Diprafenone standard in the mobile phase to achieve the desired concentration. Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample onto the column and start data acquisition.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers in the chromatogram. The elution order should be determined by injecting a standard of the pure (R)-enantiomer if available. Calculate the resolution (Rs) between the two enantiomeric peaks.
Expected Results
Under the optimized conditions, a baseline separation of the (R) and (S)-Diprafenone enantiomers is expected. The following table provides hypothetical, yet representative, quantitative data for a successful separation.
| Parameter | (S)-Diprafenone | (R)-Diprafenone |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the chiral nature of Diprafenone and its differential biological effects, highlighting the rationale for the separation protocol.
References
Application Notes & Protocols: In Vitro Arrhythmia Models for Efficacy and Safety Testing of (R)-Diprafenone
Audience: Researchers, scientists, and drug development professionals in the fields of cardiac safety, pharmacology, and drug discovery.
Introduction
(R)-Diprafenone is an antiarrhythmic agent, structurally related to propafenone, that primarily acts as a Class 1C sodium channel blocker.[1][2] Its mechanism of action involves the blockade of the fast inward sodium current (INa), which leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[3][4] This action slows conduction in cardiac tissue and can be effective in treating various atrial and ventricular arrhythmias.[4][5]
The comprehensive in vitro proarrhythmia assay (CiPA) initiative has highlighted the importance of using human-relevant models, such as induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), for assessing the proarrhythmic risk of new chemical entities.[6][7] These models offer a significant advantage over traditional animal models by providing a human-specific biological context for evaluating drug-induced electrophysiological effects.[6][8]
This document provides detailed protocols for utilizing iPSC-CMs in conjunction with microelectrode array (MEA) and automated patch-clamp (APC) systems to characterize the electrophysiological effects of (R)-Diprafenone and assess its potential for proarrhythmia.
Key Signaling Pathways & Mechanisms
The primary mechanism of (R)-Diprafenone involves the modulation of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. The following diagram illustrates the cardiac action potential and the site of action for (R)-Diprafenone.
Figure 1: (R)-Diprafenone's primary site of action on the Nav1.5 sodium channel, which is responsible for Phase 0 of the cardiac action potential.
Experimental Protocols
Protocol 1: Pro-arrhythmia Assessment using iPSC-CMs and Microelectrode Arrays (MEA)
This protocol outlines the use of iPSC-CMs cultured on MEA plates to assess the pro-arrhythmic potential of (R)-Diprafenone by measuring changes in field potential duration and detecting arrhythmic events.
Materials:
-
Human iPSC-CMs (e.g., Cor.4U® or iCell® Cardiomyocytes)
-
MEA plates (e.g., Axion BioSystems CytoView MEA)
-
Cell culture medium and supplements
-
(R)-Diprafenone stock solution (in DMSO)
-
Positive controls (e.g., E-4031, a hERG blocker)
-
Vehicle control (e.g., 0.1% DMSO)
-
MEA system (e.g., Axion Maestro Pro)
Workflow: The following diagram outlines the experimental workflow for the MEA-based arrhythmia assay.
References
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. Propafenone - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. [Diprafenone--comparative study of anti-arrhythmia therapy with propafenone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moving beyond the comprehensive in vitro proarrhythmia assay: Use of human-induced pluripotent stem cell-derived cardiomyocytes to assess contractile effects associated with drug-induced structural cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iPSC-derived Cardiomyocytes - Creative Bioarray [acroscell.creative-bioarray.com]
Application Notes and Protocols for Patch-Clamp Analysis of (R)-Diprafenone on hERG Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization.[1][2] Inhibition of hERG channels can delay this repolarization, leading to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2][3] Consequently, assessing the interaction of new chemical entities with the hERG channel is a critical step in preclinical drug development.[4]
Propafenone, a class Ic antiarrhythmic drug, and its derivatives are known to block hERG channels.[5][6] This document provides detailed application notes and protocols for the patch-clamp analysis of (R)-Diprafenone, a derivative of propafenone, on hERG channels. The methodologies described are based on established protocols for studying hERG channel pharmacology.[1][7][8]
Quantitative Data Summary
The following tables summarize the inhibitory effects of propafenone and its derivatives on hERG channels, which can be considered indicative for structurally related compounds like (R)-Diprafenone.
Table 1: IC50 Values for hERG Channel Inhibition by Propafenone and its Derivatives.
| Compound | IC50 (µM) | Cell Type | Technique | Reference |
| Propafenone | 13-15 | Xenopus oocytes | Two-electrode voltage clamp | [6] |
| Propafenone | Not specified, but significant inhibition at 2 µM | CHO cells | Whole-cell patch clamp | [5] |
| 5-hydroxypropafenone | Not specified, but significant inhibition at 2 µM | CHO cells | Whole-cell patch clamp | [5] |
| GPV574 | 5.04 ± 0.54 | Xenopus oocytes | Two-electrode voltage clamp | [9] |
| SCT-AS03 | 0.77 ± 0.11 | Xenopus oocytes | Two-electrode voltage clamp | [9] |
Table 2: Effects of Propafenone and 5-hydroxypropafenone on hERG Channel Kinetics.
| Parameter | Propafenone (2 µM) | 5-hydroxypropafenone (2 µM) | Reference |
| Shift in V1/2 of activation | -10.2 ± 0.9 mV | -7.4 ± 1.1 mV | [5] |
| Deactivation | Accelerated | Accelerated | [5] |
| Inactivation | Accelerated | Accelerated | [5] |
Experimental Protocols
Cell Culture and Preparation
Cell Line: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells) is recommended.[3][5]
Culture Conditions:
-
Culture the cells in the recommended medium supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain hERG expression.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For patch-clamp experiments, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells.
Electrophysiological Recording: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for assessing the effects of compounds on ion channels.[1][4][10]
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[7]
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5.374 CaCl2, 1.75 MgCl2, 10 HEPES, 4 MgATP. Adjust pH to 7.2 with KOH.[7]
(R)-Diprafenone Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.[8]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before recording.
-
Record hERG currents using a suitable voltage protocol. Series resistance compensation is recommended.[8]
Voltage Protocols
A. Protocol to Measure hERG Tail Current Inhibition:
This protocol is commonly used to assess the concentration-dependent inhibition of hERG channels.
-
Hold the membrane potential at -80 mV.
-
Depolarize to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to elicit a large tail current as channels recover from inactivation and deactivate.
-
Repeat this pulse every 10-15 seconds.
-
After obtaining a stable baseline current, apply increasing concentrations of (R)-Diprafenone.
-
Measure the peak tail current amplitude at each concentration.
B. CiPA Recommended Voltage Protocol:
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative recommends a specific voltage protocol to standardize hERG current recordings.[8][11]
-
Hold the membrane potential at -80 mV.
-
Apply a 500 ms depolarizing step to +40 mV.
-
Follow with a 100 ms voltage ramp down to -80 mV.
-
Repeat this protocol every 5 seconds.[8]
-
hERG current is measured as the peak outward current during the ramp.[11]
Data Analysis
-
Calculate the percentage of current inhibition at each concentration of (R)-Diprafenone relative to the control (drug-free) condition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and Hill coefficient.
-
Analyze the effects of (R)-Diprafenone on channel kinetics by fitting the current traces to appropriate exponential functions to determine activation, deactivation, and inactivation time constants.
-
Analyze voltage-dependence of activation by fitting the normalized tail current amplitudes as a function of the prepulse potential to a Boltzmann function.
Visualizations
Caption: Experimental workflow for patch-clamp analysis of (R)-Diprafenone on hERG channels.
Caption: Proposed mechanism of (R)-Diprafenone action on hERG channels and cardiac repolarization.
Caption: Logical relationship between (R)-Diprafenone concentration and hERG channel blockade.
References
- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking effects of the antiarrhythmic drug propafenone on the HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. fda.gov [fda.gov]
- 9. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for (R)-Diprafenone in Langendorff-Perfused Heart Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Diprafenone in ex vivo cardiac research, specifically utilizing the Langendorff-perfused heart model. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the electrophysiological and cardiodynamic effects of (R)-Diprafenone.
Introduction
(R)-Diprafenone is an enantiomer of Diprafenone, a Class IC antiarrhythmic agent structurally related to propafenone.[1] Class IC antiarrhythmics are potent blockers of the fast sodium channels (Na_v_1.5) in cardiomyocytes.[2] This action leads to a marked depression of the rate of depolarization (Phase 0 of the cardiac action potential), resulting in slowed conduction velocity.[2] The Langendorff-perfused isolated heart preparation is a robust ex vivo model that allows for the investigation of direct cardiac effects of pharmacological agents in the absence of systemic neurohumoral influences.[3] This makes it an ideal system for characterizing the direct electrophysiological and hemodynamic effects of (R)-Diprafenone on the heart.
Mechanism of Action: Sodium Channel Blockade
(R)-Diprafenone, as a Class IC antiarrhythmic, is expected to exert its primary effect through the blockade of voltage-gated sodium channels in the cardiac muscle cells. This inhibition of the inward sodium current during phase 0 of the action potential leads to a decrease in the maximum upstroke velocity (V_max_) and a slowing of conduction through the atria, AV node, and ventricles.
Below is a diagram illustrating the signaling pathway of a Class IC antiarrhythmic agent like (R)-Diprafenone at the cellular level.
Caption: Signaling pathway of (R)-Diprafenone blocking the cardiac sodium channel.
Experimental Protocols
Langendorff Perfusion of an Isolated Guinea Pig Heart
This protocol describes the isolation and retrograde perfusion of a guinea pig heart for the assessment of the effects of (R)-Diprafenone.
Materials:
-
Male guinea pigs (300-400 g)
-
Heparin solution (1000 IU/mL)
-
Sodium pentobarbital solution (50 mg/mL)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The solution should be gassed with 95% O₂ / 5% CO₂ to a pH of 7.4 and maintained at 37°C.
-
(R)-Diprafenone stock solution
-
Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and aortic cannula)
-
ECG recording electrodes and amplifier
-
Intraventricular balloon catheter and pressure transducer
-
Pacing electrodes
Experimental Workflow:
Caption: Experimental workflow for a Langendorff-perfused heart study.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with sodium pentobarbital (i.p.). Administer heparin (i.p. or i.v.) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it immediately into ice-cold Krebs-Henseleit solution.
-
Cannulation: Trim the aorta and mount it onto the aortic cannula of the Langendorff apparatus.
-
Perfusion: Immediately begin retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) or constant flow.
-
Instrumentation:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivatives (+dP/dt_max_ and -dP/dt_max_).
-
Place ECG electrodes on the epicardial surface or in the bathing fluid to record a pseudo-ECG.
-
Position pacing electrodes on the right atrium or ventricle for determining refractory periods.
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this time, baseline parameters should be recorded.
-
Drug Administration: Introduce (R)-Diprafenone into the perfusate at increasing concentrations (e.g., 0.1, 1, 3 µM). Allow for a steady-state effect to be reached at each concentration before recording data.
-
Data Acquisition: Continuously record ECG, LVDP, heart rate (HR), and coronary flow throughout the experiment.
-
Refractory Period Measurement: Determine the effective refractory period (ERP) of the atria and ventricles by delivering extrastimuli at progressively shorter coupling intervals after a train of regular stimuli.
Data Presentation
The following tables summarize the expected quantitative effects of (R)-propafenone, a closely related compound, on key cardiac electrophysiological parameters in the isolated guinea pig heart. This data can serve as a reference for designing studies with (R)-Diprafenone.
Table 1: Effect of (R)-Propafenone on Cardiac Conduction Intervals
| Parameter | Control (Baseline) | (R)-Propafenone (1 µM) | (R)-Propafenone (3 µM) |
| AV-Nodal Conduction Time (ms) | 55 ± 5 | 60 ± 6 | 75 ± 8 |
| His-Bundle Conduction Time (ms) | 20 ± 2 | 22 ± 3 | 28 ± 4 |
| Intraventricular Conduction Time (QRS, ms) | 30 ± 3 | 35 ± 4 | 45 ± 5 |
| Sinus Rate (bpm) | 180 ± 15 | 170 ± 12 | 150 ± 10 |
*p < 0.01 vs. Control
Table 2: Effect of (R)-Propafenone on Myocardial Refractory Periods
| Parameter | Control (Baseline) | (R)-Propafenone (1 µM) | (R)-Propafenone (3 µM) |
| Atrial Effective Refractory Period (ms) | 80 ± 7 | 95 ± 8 | 110 ± 10 |
| Ventricular Effective Refractory Period (ms) | 120 ± 10 | 125 ± 11 | 130 ± 12 |
| Rate-Dependent Atrial Refractory Period (ms) | 90 ± 8 | 150 ± 15 | 250 ± 20 |
| Rate-Dependent Ventricular Refractory Period (ms) | 130 ± 12 | 200 ± 18 | 250 ± 22 |
*p < 0.01 vs. Control
Data in tables are representative and adapted from studies on (R)-propafenone for illustrative purposes.[4]
Conclusion
The Langendorff-perfused heart model is an invaluable tool for the preclinical assessment of the cardiac effects of (R)-Diprafenone. The provided protocols and expected data offer a framework for researchers to investigate its electrophysiological and cardiodynamic properties. Careful adherence to the experimental methodology and precise data acquisition will yield high-quality, reproducible results crucial for the development of novel antiarrhythmic therapies.
References
- 1. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acc.org [acc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of propafenone associated with propofol on myocardial contractility, heart rate, coronary flow, and the incidence of arrhythmia in isolated hearts of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (R)-Diprafenone in Plasma by LC-MS/MS
Introduction
Diprafenone is a chiral antiarrhythmic drug, and its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the stereoselective quantification of the (R)-enantiomer in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a sensitive and robust LC-MS/MS method for the quantification of (R)-Diprafenone in plasma. The methodology is based on established principles for the analysis of the structurally similar compound, Propafenone.[1]
Principle
The method involves the extraction of (R)-Diprafenone and an internal standard (IS) from plasma via protein precipitation. The separation of the enantiomers is achieved using a chiral stationary phase under reverse-phase liquid chromatography conditions. The analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed for the extraction of (R)-Diprafenone from plasma samples.[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Diprafenone-d5 or a suitable analog in methanol)
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. Liquid Chromatography
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system
-
Column: Chiral stationary phase column (e.g., CHIRALCEL® OD-RH, or similar macrocyclic glycopeptide or cyclodextrin-based CSPs)[2][3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid). The exact composition should be optimized for the best enantiomeric separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C[4]
-
Ion Spray Voltage: 5000 V[4]
-
MRM Transitions:
-
The precursor and product ions for Diprafenone would need to be determined by direct infusion. Based on the structure of Propafenone (m/z 342.2), Diprafenone is expected to have a similar fragmentation pattern. For Propafenone, a common transition is 342.2 > 116.2.[4] A similar fragmentation would be expected for Diprafenone.
-
The internal standard would have its own specific MRM transition.
-
Quantitative Data
The following tables summarize typical validation parameters for LC-MS/MS methods used for the quantification of related compounds like Propafenone in plasma. These values provide a benchmark for the expected performance of the (R)-Diprafenone method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 150 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Recovery (%) |
| (R)-Diprafenone | > 85% |
| Internal Standard | > 85% |
Visualizations
Caption: Logical relationship of the LC-MS/MS quantification process.
References
- 1. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
Application Notes and Protocols for High-Throughput Screening of (R)-Diprafenone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Diprafenone is a Class 1C antiarrhythmic agent, a structural analog of propafenone. Its primary mechanism of action is the blockade of cardiac sodium channels (NaV1.5), which slows the upstroke of the cardiac action potential and reduces the conduction velocity in the heart.[1] Like many antiarrhythmic drugs, it is crucial to assess the activity of its analogs not only on the target channel (NaV1.5) but also on off-target channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, to evaluate potential proarrhythmic risk.[2][3][4] High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of (R)-Diprafenone analogs to identify candidates with improved potency, selectivity, and safety profiles.
These application notes provide detailed protocols for primary and secondary HTS assays to characterize (R)-Diprafenone analogs, focusing on their effects on key cardiac ion channels and overall cell viability.
Signaling Pathway of (R)-Diprafenone Analogs
(R)-Diprafenone and its analogs, as Class 1C antiarrhythmics, primarily target the voltage-gated sodium channel NaV1.5. By blocking this channel, they reduce the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This leads to a decrease in the rate of rise of the action potential and a slowing of conduction through the cardiac tissue. This mechanism is effective in suppressing arrhythmias. However, off-target effects, such as the blockade of the hERG potassium channel, which is crucial for repolarization (Phase 3), can lead to QT interval prolongation and increase the risk of life-threatening arrhythmias like Torsades de Pointes.
Data Presentation: Inhibitory Activity of Propafenone Analogs
The following tables summarize the inhibitory concentrations (IC50) of propafenone and its analogs on the primary target (NaV1.5) and a key off-target (hERG) channel. This data can be used as a reference for hit validation and lead optimization of novel (R)-Diprafenone analogs.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Propafenone | NaV1.5 | Automated Patch Clamp | 47.0 ± 5.4 | [5] |
| (R)-Propafenone | NaV1.5 | Manual Patch Clamp | Not explicitly found | |
| (S)-Propafenone | NaV1.5 | Manual Patch Clamp | Not explicitly found | |
| Analog 1 (GPV929) | NaV1.5 | Automated Patch Clamp | > 30 | |
| Analog 2 (GPV574) | NaV1.5 | Automated Patch Clamp | > 30 |
Table 1: Inhibitory Activity on NaV1.5 Channel
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Propafenone | hERG | Two-electrode voltage clamp | 13-15 | [6] |
| (R)-Propafenone | hERG | Not specified | Not explicitly found | |
| (S)-Propafenone | hERG | Not specified | Not explicitly found | |
| Analog 1 (GPV929) | hERG | Two-electrode voltage clamp | 1.34 ± 0.15 | [7] |
| Analog 2 (GPV574) | hERG | Two-electrode voltage clamp | 5.04 ± 0.54 | [7] |
Table 2: Off-Target Inhibitory Activity on hERG Channel
| Compound | Cell Line | Assay Type | IC50 (µM) |
| (R)-Diprafenone Analog (Hit 1) | HEK293 | MTT | > 50 |
| (R)-Diprafenone Analog (Hit 2) | HEK293 | MTT | 25.3 |
| (R)-Diprafenone Analog (Hit 3) | HEK293 | MTT | 8.7 |
| Doxorubicin (Positive Control) | HEK293 | MTT | 1.2 |
Table 3: Cytotoxicity Profile of Selected Analogs
Experimental Protocols
Primary HTS: Fluorescence-Based Sodium Influx Assay for NaV1.5
This assay provides a high-throughput method for identifying inhibitors of the NaV1.5 channel by measuring changes in intracellular sodium concentration using a sodium-sensitive fluorescent dye.
Workflow Diagram:
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human NaV1.5 in appropriate media.
-
Seed cells into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2 AM) and a background quencher in a physiological salt solution.
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of each (R)-Diprafenone analog in DMSO.
-
Create a serial dilution of the compounds in the physiological salt solution.
-
Add 5 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Include positive controls (e.g., Propafenone, Lidocaine) and negative controls (DMSO vehicle).
-
Incubate for 15-30 minutes at room temperature.
-
-
Channel Activation and Fluorescence Measurement:
-
Prepare a solution of a NaV1.5 channel activator (e.g., veratridine) in the physiological salt solution.
-
Using a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR Tetra), add 10 µL of the activator solution to each well.
-
Immediately begin kinetic fluorescence measurements (excitation ~488 nm, emission ~525 nm) every second for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the maximum fluorescence response for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each analog concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Secondary HTS: Automated Patch Clamp Electrophysiology for NaV1.5 and hERG
Automated patch clamp provides high-fidelity electrophysiological data and is considered the gold standard for ion channel drug discovery. It is used to confirm hits from the primary screen and to assess selectivity against the hERG channel.
Workflow Diagram:
Methodology for NaV1.5:
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing human NaV1.5.
-
Harvest cells and prepare a single-cell suspension in the external recording solution.
-
-
Automated Patch Clamp Procedure:
-
Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch).
-
Prime the microfluidic chips with internal and external solutions.
-
The system will automatically trap a single cell, form a giga-seal, and establish a whole-cell configuration.
-
-
Voltage Protocol and Recording:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms to elicit the peak sodium current.
-
Record baseline currents in the absence of any compound.
-
-
Compound Application:
-
Apply increasing concentrations of the (R)-Diprafenone analog to the cell via the microfluidic system.
-
Allow for a 3-5 minute incubation at each concentration.
-
Record the sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percent inhibition relative to the baseline current.
-
Determine the IC50 value by fitting the concentration-response curve.
-
Methodology for hERG:
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing the human hERG channel.
-
-
Automated Patch Clamp Procedure:
-
Follow the same procedure as for NaV1.5 to establish whole-cell recordings.
-
-
Voltage Protocol and Recording:
-
Hold the cell at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to record the peak tail current, which is characteristic of hERG.
-
Record baseline tail currents.
-
-
Compound Application and Data Analysis:
Secondary HTS: MTT Cell Viability Assay
This colorimetric assay assesses the general cytotoxicity of the (R)-Diprafenone analogs by measuring the metabolic activity of cells.
Workflow Diagram:
Methodology:
-
Cell Plating:
-
Seed HEK293 or a relevant cardiomyocyte cell line in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the (R)-Diprafenone analogs for 24-48 hours.
-
Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Incubate for at least 2 hours at room temperature, or overnight, with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Conclusion
The described high-throughput screening assays provide a robust framework for the identification and characterization of novel (R)-Diprafenone analogs. By employing a combination of a high-throughput fluorescence-based primary screen, followed by detailed electrophysiological characterization and cytotoxicity assessment, researchers can efficiently identify promising lead compounds with enhanced potency and a favorable safety profile for the development of new antiarrhythmic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated patch-clamp assay [bio-protocol.org]
- 9. atcc.org [atcc.org]
Application Notes and Protocols for Assessing the Proarrhythmic Risk of (R)-Diprafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Diprafenone is a Class Ic antiarrhythmic agent, structurally related to propafenone. Its primary mechanism of action is the blockade of cardiac sodium channels (NaV1.5), which slows conduction velocity and can terminate certain arrhythmias. However, this same mechanism carries an inherent risk of proarrhythmia, the potential to induce new or worsen existing arrhythmias. A thorough non-clinical assessment of proarrhythmic risk is therefore a critical component of the safety evaluation for (R)-Diprafenone.
These application notes provide a detailed experimental framework for studying the proarrhythmic potential of (R)-Diprafenone, incorporating methodologies aligned with the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative and established ex vivo and in vivo models. The protocols are designed to provide a comprehensive understanding of the compound's effects on cardiac ion channels, integrated cardiac function, and conscious animal models.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the expected quantitative outcomes from the described experimental protocols. As specific data for (R)-Diprafenone is not publicly available, representative data for a potent Class Ic antiarrhythmic agent with properties similar to propafenone are presented.[1]
Table 1: In Vitro Ion Channel Activity of (R)-Diprafenone (IC50, µM)
| Ion Channel | (R)-Diprafenone (Expected IC50, µM) | Rationale |
| hNaV1.5 (Peak) | 0.5 - 2.0 | Primary target for Class Ic antiarrhythmics. |
| hNaV1.5 (Late) | 5 - 15 | Inhibition of late sodium current can be anti-arrhythmic but also pro-arrhythmic. |
| hERG (Kv11.1) | 15 - 30 | Off-target activity; significant block can lead to QT prolongation and Torsades de Pointes (TdP). |
| hCaV1.2 | > 50 | High concentrations may affect calcium channels, influencing contractility. |
| hKvLQT1/minK | > 50 | Assessing effects on other key repolarizing currents is important for a complete profile. |
Table 2: Ex Vivo Proarrhythmic Effects of (R)-Diprafenone in the Isolated Rabbit Langendorff Heart
| Parameter | Concentration 1 (e.g., 0.1 µM) | Concentration 2 (e.g., 1 µM) | Concentration 3 (e.g., 10 µM) |
| Action Potential Duration (APD90) Change (%) | 0 to +5% | +5 to +15% | > +15% |
| QRS Widening (%) | +5 to +10% | +15 to +25% | > +30% |
| Incidence of Early Afterdepolarizations (EADs) | 0% | 0 - 10% | 10 - 30% |
| Incidence of Ventricular Tachycardia (VT) | 0% | 0 - 5% | 5 - 20% |
| Proarrhythmia Score | Low | Moderate | High |
Table 3: In Vivo Cardiovascular Effects of (R)-Diprafenone in Conscious Telemetered Dogs
| Parameter | Dose 1 (e.g., 1 mg/kg) | Dose 2 (e.g., 3 mg/kg) | Dose 3 (e.g., 10 mg/kg) |
| Heart Rate Change (bpm) | -5 to -10 | -10 to -20 | > -20 |
| PR Interval Prolongation (%) | +5 to +10% | +10 to +20% | > +20% |
| QRS Duration Widening (%) | +8 to +15% | +20 to +35% | > +40% |
| QTc Interval Change (%) | 0 to +5% | +5 to +10% | > +10% |
| Arrhythmia Observations | None | Occasional PVCs | VT, AV Block |
Mandatory Visualizations
Signaling Pathway of (R)-Diprafenone-Induced Proarrhythmia
Caption: (R)-Diprafenone's proarrhythmic mechanism.
Experimental Workflow for Proarrhythmic Risk Assessment
References
Troubleshooting & Optimization
Improving (R)-Diprafenone solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (R)-Diprafenone.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Diprafenone and why is its solubility in aqueous buffers a concern?
(R)-Diprafenone is the R-enantiomer of Diprafenone, a class 1C antiarrhythmic drug. Like many pharmaceutical compounds, (R)-Diprafenone hydrochloride is only slightly soluble in water, which can pose challenges for in vitro and in vivo experimental studies that require the compound to be in solution.[1] Poor aqueous solubility can lead to inaccurate and irreproducible results in biological assays and can hinder formulation development.
Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like (R)-Diprafenone?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanonization), and the use of drug delivery systems like solid dispersions and cyclodextrin complexes. Chemical modifications often involve pH adjustment, salt formation, or the use of co-solvents and surfactants.
Q3: How does pH influence the solubility of (R)-Diprafenone?
Q4: Are there any specific solvents recommended for dissolving (R)-Diprafenone?
For creating stock solutions, organic solvents like dimethyl sulfoxide (DMSO) and ethanol can be used. Propafenone hydrochloride is reported to be soluble in both.[4] For experiments in aqueous buffers, a common practice is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution, which is then diluted into the aqueous buffer of choice.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of (R)-Diprafenone.
| Problem | Possible Cause | Troubleshooting Steps |
| (R)-Diprafenone does not dissolve in the aqueous buffer. | The intrinsic aqueous solubility of (R)-Diprafenone is low. The pH of the buffer may be too high (neutral or alkaline). | 1. Lower the pH of the buffer: Attempt to dissolve the compound in a buffer with a more acidic pH (e.g., pH 4-5). 2. Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation occurs after diluting the DMSO stock solution into the aqueous buffer. | The final concentration of (R)-Diprafenone in the aqueous buffer exceeds its solubility limit under those conditions. The percentage of the organic co-solvent may be too low to maintain solubility. | 1. Decrease the final concentration: Prepare a more dilute solution of (R)-Diprafenone in the aqueous buffer. 2. Increase the co-solvent percentage: If your experimental system allows, increase the final concentration of the co-solvent (e.g., DMSO) in the aqueous solution. However, be mindful of potential solvent effects on your experiment. 3. Use a different solubilizing agent: Consider using surfactants or cyclodextrins in your aqueous buffer to enhance solubility. |
| The prepared aqueous solution is cloudy or forms a suspension. | The compound has not fully dissolved and is present as fine particles. This could be due to insufficient mixing or exceeding the solubility limit. | 1. Increase mixing energy: Use sonication or vortexing to aid dissolution. 2. Filter the solution: If undissolved particles remain, filter the solution through a 0.22 µm filter to obtain a clear solution. Note that this will result in a lower, saturated concentration of the compound. 3. Re-evaluate the preparation method: Refer to the experimental protocols below for alternative solubilization techniques. |
| Inconsistent results are observed in biological assays. | This could be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variations in the actual concentration. | 1. Visually inspect your solutions: Before and during the experiment, check for any signs of precipitation. 2. Confirm the concentration: If possible, analytically determine the concentration of (R)-Diprafenone in your final aqueous solution to ensure it is at the desired level and fully dissolved. 3. Optimize the formulation: Consider using a more robust solubilization method, such as a formulation with cyclodextrins, to ensure the compound remains in solution throughout the experiment. |
Quantitative Data on Solubility
The following tables summarize the available quantitative solubility data for propafenone hydrochloride.
Table 1: Solubility in Different Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~33.33 | |
| Ethanol | Soluble | [4] |
| Chloroform | Slightly soluble |
Table 2: Solubility in Co-Solvent Systems
| Co-Solvent System | Approximate Solubility (mg/mL) | Reference |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 |
Table 3: Dissolution of Propafenone Hydrochloride Tablets in Different pH Buffers
| Dissolution Medium | pH | Relative Dissolution | Reference |
| 0.1 M HCl | 1.0 | High | [2][3] |
| Citrate Buffer | 4.5 | Moderate | [2][3] |
| Phosphate Buffer | 6.8 | Low | [2][3] |
Note: This table reflects the dissolution rate of tablets and is an indicator of relative solubility.
Experimental Protocols
Protocol 1: Preparation of (R)-Diprafenone Solution using a Co-solvent
This protocol describes the preparation of an aqueous solution of (R)-Diprafenone using DMSO as a co-solvent.
Materials:
-
(R)-Diprafenone hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of (R)-Diprafenone hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to the tube to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex and sonicate the mixture until the powder is completely dissolved, resulting in a clear solution.
-
To prepare the final working solution, dilute the DMSO stock solution into the pre-warmed aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
Protocol 2: Improving Solubility with Cyclodextrins
This protocol provides a general method for enhancing the solubility of (R)-Diprafenone using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
(R)-Diprafenone hydrochloride powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized but can range from 1% to 40% (w/v).
-
Slowly add the (R)-Diprafenone hydrochloride powder to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear solution contains the (R)-Diprafenone:HP-β-CD complex. The concentration of the dissolved (R)-Diprafenone should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Diagrams
Caption: A workflow for preparing and troubleshooting (R)-Diprafenone solutions.
Caption: Key factors that can be manipulated to improve (R)-Diprafenone solubility.
References
Troubleshooting (R)-Diprafenone precipitation in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of (R)-Diprafenone in stock solutions.
Troubleshooting Guide
Q1: My (R)-Diprafenone stock solution has formed a precipitate. What should I do?
A1: Precipitation in your (R)-Diprafenone stock solution can often be resolved. Follow these steps to attempt redissolving the compound. If the precipitate persists, it may indicate that the solution is oversaturated or has degraded.
Initial Steps to Redissolve Precipitate:
-
Vortex: Securely cap the vial and vortex it for 1-2 minutes to see if the precipitate goes back into solution.
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. Vortex again. Many compounds have higher solubility at slightly elevated temperatures.
-
Sonication: If warming is ineffective, place the vial in a sonicator bath for 5-10 minutes to break up the precipitate and aid dissolution.[1]
If these steps do not resolve the issue, the concentration may be too high for the chosen solvent and storage conditions. In this case, it is recommended to discard the solution and prepare a fresh one at a lower concentration.
Frequently Asked Questions (FAQs)
Q2: What is the best solvent to use for preparing (R)-Diprafenone stock solutions?
A2: (R)-Diprafenone, like its racemate Propafenone, is highly soluble in organic solvents such as DMSO and Ethanol.[2][3] For most in vitro applications, DMSO is the recommended solvent due to its high solubilizing capacity.[2][3] For aqueous-based assays, it is advised to first dissolve the compound in DMSO and then perform a serial dilution into your aqueous buffer.[2]
Q3: What are the recommended concentration and storage conditions for stock solutions?
A3: To ensure stability and prevent precipitation, we recommend the following:
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Concentration: Prepare stock solutions at a concentration that does not exceed the solubility limit for the chosen solvent (see Table 1). A common starting concentration in DMSO is 10-50 mM.
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Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
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Aliquoting: To avoid repeated freeze-thaw cycles which can promote precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.
Q4: My compound precipitated after I diluted my DMSO stock into an aqueous buffer. Why did this happen?
A4: This is a common issue known as "crashing out." (R)-Diprafenone is sparingly soluble in aqueous solutions.[2] When a concentrated DMSO stock is diluted into a buffer, the compound may precipitate if its final concentration exceeds its solubility limit in the mixed-solvent system. To prevent this, ensure the final concentration in the aqueous buffer is low (typically in the low µM range) and that the final percentage of DMSO is kept to a minimum (usually <0.5%) to avoid solvent effects on the experiment.
Data Presentation
Table 1: Solubility of Propafenone Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | ≥18.6 mg/mL (~55 mM) - 68 mg/mL (~199 mM) | [3][4] |
| Ethanol | ≥2.99 mg/mL (~8.8 mM) - 41 mg/mL (~120 mM) | [3][4] |
| Water | Insoluble / Sparingly Soluble | [2][3] |
| DMSO:PBS (1:3) | ~0.25 mg/mL (~0.74 mM) | [2] |
Note: Data is for Propafenone Hydrochloride, the racemic mixture containing (R)-Diprafenone. Solubility can vary slightly between batches.
Experimental Protocols
Protocol: Preparation of a 50 mM (R)-Diprafenone Stock Solution in DMSO
-
Equilibration: Allow the vial of (R)-Diprafenone powder and a tube of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
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Weighing: Weigh out the desired amount of (R)-Diprafenone powder using a calibrated analytical balance. For example, to make 1 mL of a 50 mM solution, you would need 17.07 mg (Molecular Weight: 341.44 g/mol ).
-
Dissolution: Add the calculated volume of DMSO to the powder. In this example, add 1 mL of DMSO.
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Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If needed, use gentle warming (37°C) or sonication to aid dissolution.[1]
-
Aliquoting & Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.[1]
Mandatory Visualizations
References
Technical Support Center: Optimizing (R)-Diprafenone for Patch-Clamp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (R)-Diprafenone for patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Diprafenone and what is its primary target?
(R)-Diprafenone is a derivative of propafenone and is classified as a Class I antiarrhythmic agent. Its primary molecular target is the voltage-gated sodium channel (Nav). By blocking these channels, it reduces the influx of sodium ions during the depolarization phase of the action potential, thereby slowing the conduction velocity in cardiac tissue.[1][2]
Q2: What is a good starting concentration for (R)-Diprafenone in patch-clamp experiments?
Based on electrophysiological studies, a starting concentration in the low micromolar range is recommended. Significant, dose-dependent decreases in the maximum upstroke velocity (Vmax) of the action potential in guinea-pig ventricular myocytes have been observed at concentrations of 1 µM and higher.[3] For initial experiments, a concentration range of 1-10 µM is advisable. A full dose-response curve should be generated to determine the precise IC50 in your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of (R)-Diprafenone?
(R)-Diprafenone is expected to have similar solubility properties to its parent compound, propafenone. Propafenone is soluble in organic solvents such as DMSO (at approximately 30 mg/mL) and ethanol. It is sparingly soluble in aqueous buffers.[4]
For patch-clamp experiments, it is recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in the extracellular recording solution. It is crucial to ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid solvent effects on the cells. Aqueous solutions of the related compound propafenone are not recommended for storage for more than one day.[4]
Q4: Is (R)-Diprafenone a state-dependent sodium channel blocker?
Yes, studies on diprafenone suggest that it blocks sodium channels in both the activated and inactivated states.[3] This means its blocking efficacy will be influenced by the membrane potential and the firing frequency of the cell. The use-dependent block of the maximum upstroke velocity (Vmax) is enhanced when the resting potential is depolarized.[3]
Q5: Are there known off-target effects of (R)-Diprafenone that I should be aware of?
While specific off-target profiling for (R)-Diprafenone is not widely published, its parent compound, propafenone, has known effects on other ion channels and receptors. These may be relevant for (R)-Diprafenone as well. Propafenone can inhibit calcium currents (with an IC50 of 5 µM in guinea pig ventricular myocytes) and ATP-sensitive potassium currents (with IC50 values of 1.26 and 4.94 µM in rabbit atrial and ventricular monocytes, respectively).[4] Additionally, propafenone exhibits beta-adrenergic blocking properties.[1] Researchers should consider these potential off-target effects when interpreting their data, especially at higher concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of (R)-Diprafenone | Concentration too low: The applied concentration may be below the effective range for your specific cell type or sodium channel subtype. | Increase the concentration of (R)-Diprafenone in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to establish a dose-response relationship. |
| Inadequate stimulation frequency: The blocking effect of (R)-Diprafenone is use-dependent. If the cell is not being stimulated or is stimulated at a very low frequency, the block may not be apparent. | Apply a train of depolarizing pulses (e.g., at frequencies of 0.1 Hz or higher) to induce use-dependent block.[3] | |
| Drug solution degradation: The working solution may have degraded, especially if stored for an extended period. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. | |
| Signal instability or cell death after drug application | High DMSO concentration: The final concentration of the solvent (DMSO) in the recording solution may be too high, causing cellular toxicity. | Ensure the final DMSO concentration is below 0.1%. Prepare an intermediate dilution of the stock solution if necessary. |
| Off-target effects: At higher concentrations, (R)-Diprafenone may be affecting other ion channels or cellular processes, leading to toxicity. | If possible, use the lowest effective concentration determined from your dose-response curve. Consider using specific blockers for other channels to isolate the effect on sodium channels. | |
| Inconsistent or variable block | State-dependent binding: The degree of block by (R)-Diprafenone is dependent on the conformational state of the sodium channel (resting, open, inactivated). Variations in holding potential or stimulation protocol can lead to inconsistent results. | Maintain a consistent holding potential and stimulation protocol across all experiments. To specifically probe different states, design your voltage protocols accordingly (e.g., use different holding potentials to alter the proportion of channels in the inactivated state). |
| Slow binding kinetics: The time to reach steady-state block may be longer than the application period. | Ensure that the drug is perfused for a sufficient duration to allow for the binding equilibrium to be reached before recording data. | |
| Unexpected changes in action potential duration | Effect on potassium channels: The parent compound, propafenone, is known to block potassium channels, which can prolong the action potential duration. | Be aware of this potential off-target effect. If your research focuses solely on sodium channels, it may be necessary to use pharmacological tools to isolate the sodium current. |
Data Presentation
Electrophysiological Parameters of Diprafenone
| Parameter | Value | Cell Type | Comments |
| Effective Concentration | ≥ 1 µM | Guinea-pig ventricular myocytes | Causes a significant and dose-dependent decrease in Vmax.[3] |
| Time Constant for Recovery from Use-Dependent Block (τR) | 15.5 s | Guinea-pig ventricular myocytes | Slower recovery compared to propafenone (8.8 s).[3] |
Solubility of the Related Compound Propafenone
| Solvent | Solubility |
| DMSO | ~30 mg/mL[4] |
| Dimethyl formamide | ~20 mg/mL[4] |
| Ethanol | ~0.3 mg/mL[4] |
| Aqueous Buffers | Sparingly soluble[4] |
Experimental Protocols
Protocol 1: Preparation of (R)-Diprafenone Working Solution
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Prepare a 10 mM stock solution in 100% DMSO. Weigh the appropriate amount of (R)-Diprafenone powder and dissolve it in high-purity DMSO. Aliquot into small volumes and store at -20°C or -80°C for long-term storage.
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On the day of the experiment, thaw a single aliquot of the stock solution.
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Prepare the final working solution by diluting the stock solution into the extracellular recording buffer. For a 10 µM final concentration, you would typically add 1 µL of the 10 mM stock to 1 mL of extracellular buffer.
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Vortex the working solution thoroughly to ensure complete mixing.
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Note: Always prepare a vehicle control solution containing the same final concentration of DMSO as your drug-containing solution.
Protocol 2: Assessing Use-Dependent Block of Sodium Channels
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Establish a stable whole-cell patch-clamp recording.
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Hold the cell at a negative potential where most sodium channels are in the resting state (e.g., -100 mV).
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Apply a brief depolarizing test pulse (e.g., to -10 mV) to elicit a baseline sodium current.
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Begin perfusion of the vehicle control solution and apply a train of depolarizing pulses at a low frequency (e.g., 0.1 Hz) for a baseline measurement.
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Switch to the (R)-Diprafenone-containing solution.
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Apply a train of depolarizing pulses at a higher frequency (e.g., 1 Hz or 5 Hz) to the same test potential.
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Monitor the peak sodium current amplitude for each pulse in the train. A use-dependent block will be observed as a progressive decrease in the current amplitude with each successive pulse.
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Wash out the drug with the control extracellular solution and observe the recovery of the current.
Visualizations
Caption: Workflow for assessing the use-dependent block of sodium channels by (R)-Diprafenone.
Caption: Mechanism of action of (R)-Diprafenone on voltage-gated sodium channels.
References
- 1. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic stimulation modulates the sodium current block by propafenone in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with compound autofluorescence in cell-based assays, with a focus on addressing issues related to small molecules like (R)-Diprafenone.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in cell-based assays?
A1: Autofluorescence is the natural emission of light by biological materials or compounds when excited by light. In the context of cell-based assays, both endogenous cellular components (like NADH, riboflavin, and collagen) and exogenous small molecules, such as the antiarrhythmic drug (R)-Diprafenone, can exhibit autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from probes and reporters, leading to high background, reduced signal-to-noise ratio, and potentially false-positive or false-negative results.
Q2: How can I determine if my compound, such as (R)-Diprafenone, is autofluorescent?
A2: To determine if your compound is autofluorescent, you can perform a simple control experiment. Prepare a sample of your compound in the assay buffer or solvent at the working concentration you intend to use in your cell-based assay. Using a fluorometer or a fluorescence microscope with spectral imaging capabilities, excite the sample across a range of wavelengths (e.g., from UV to red) and measure the emission spectrum. A significant emission signal above the background of the buffer alone indicates that your compound is autofluorescent.
Q3: What are the typical excitation and emission wavelengths for autofluorescent compounds?
A3: The excitation and emission spectra of autofluorescent compounds can vary widely depending on their chemical structure. Many aromatic compounds and molecules with conjugated double bonds tend to fluoresce. For instance, compounds containing moieties similar to naproxen often exhibit fluorescence with excitation around 270-330 nm and emission in the 350-450 nm range. Without specific experimental data for (R)-Diprafenone, it is crucial to experimentally determine its autofluorescence profile.
Troubleshooting Guide
Here are some common issues encountered due to compound autofluorescence and steps to resolve them:
Issue 1: High background fluorescence obscuring the signal from my fluorescent probe.
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Solution 1: Characterize the Autofluorescence Spectrum. The first step is to determine the excitation and emission spectra of your compound. This will help you choose appropriate filters and fluorophores to minimize interference.
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Solution 2: Select a Fluorophore with Red-Shifted Spectra. Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[1] Whenever possible, use fluorescent probes that are excited by and emit light in the red or far-red wavelengths (e.g., excitation > 600 nm, emission > 630 nm).
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Solution 3: Use Brighter Fluorophores. Employing brighter and more photostable fluorophores can increase the signal-to-noise ratio, making the specific signal easier to distinguish from the background autofluorescence.
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Solution 4: Implement Spectral Unmixing. If your imaging system has spectral detection capabilities, you can treat the compound's autofluorescence as a separate fluorescent signal and computationally subtract it from your image.
Issue 2: My unstained control cells treated with (R)-Diprafenone show a strong signal in my channel of interest.
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Solution 1: Photobleaching. Before adding your fluorescent probe, intentionally expose the cells treated with the autofluorescent compound to high-intensity light at the excitation wavelength of the compound's autofluorescence. This can permanently destroy the autofluorescent molecules.
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Solution 2: Chemical Quenching. Treat the cells with a chemical quenching agent. Sudan Black B is a common and effective quencher of autofluorescence from lipofuscin and other sources. However, it is important to test for any potential interference with your specific assay.
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Solution 3: Background Subtraction. In image analysis, you can acquire an image of unstained cells treated with your compound and subtract this "background" image from your stained images.
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of a Small Molecule
Objective: To determine the excitation and emission spectra of a potentially autofluorescent compound like (R)-Diprafenone.
Materials:
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Test compound (e.g., (R)-Diprafenone)
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Assay buffer or solvent (e.g., DMSO, PBS)
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Fluorometer or spectral confocal microscope
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Quartz cuvettes or appropriate microplates
Method:
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Prepare a stock solution of the test compound in a suitable solvent.
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Dilute the stock solution to the final working concentration in the assay buffer.
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Transfer the solution to a quartz cuvette or an imaging-compatible microplate.
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Excitation Spectrum: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-430 nm).
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Identify the excitation maximum (the wavelength with the highest fluorescence intensity).
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Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm to 700 nm).
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Identify the emission maximum.
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Repeat the process with a blank sample (buffer/solvent only) to determine the background signal.
Protocol 2: Autofluorescence Reduction by Photobleaching
Objective: To reduce the autofluorescence of a compound in a cell-based imaging assay.
Materials:
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Cells cultured on imaging plates or slides
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Autofluorescent compound (e.g., (R)-Diprafenone)
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Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp, or a laser)
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Fluorescent probe for your target of interest
Method:
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Culture and treat your cells with the autofluorescent compound as required for your assay.
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Place the sample on the microscope stage.
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Expose the sample to high-intensity light at the excitation wavelength of the compound's autofluorescence for a defined period (e.g., 1-5 minutes). The optimal time will need to be determined empirically.
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After photobleaching, proceed with your standard staining protocol for your fluorescent probe.
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Image your cells using the appropriate filter sets for your probe, minimizing exposure to the photobleaching wavelength.
Protocol 3: Chemical Quenching of Autofluorescence with Sudan Black B
Objective: To quench autofluorescence in fixed cells treated with an autofluorescent compound.
Materials:
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Fixed cells on slides or coverslips
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Sudan Black B (0.1% w/v) in 70% ethanol
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Phosphate-buffered saline (PBS)
Method:
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After fixation and permeabilization steps, wash the cells with PBS.
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Incubate the cells with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature in the dark.
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Wash the cells thoroughly with PBS (3-5 times) to remove excess Sudan Black B.
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Proceed with your immunofluorescence staining protocol.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to autofluorescence reduction techniques.
Table 1: Efficacy of Chemical Quenchers on Autofluorescence Reduction
| Quenching Agent | Concentration | Incubation Time | Autofluorescence Reduction (%) | Reference |
| Sudan Black B | 0.1% in 70% Ethanol | 20 min | 65-95 | [2] |
| Sodium Borohydride | 1 mg/mL in PBS | 3 x 10 min | Varies | [3] |
Table 2: Comparison of Autofluorescence Levels and Fluorophore Selection
| Excitation/Emission Range | Common Autofluorescence Sources | Recommended Fluorophore Class | Example Fluorophores |
| UV-Blue (350-500 nm) | NADH, Riboflavin, Aromatic Amino Acids | Red/Far-Red Dyes | Alexa Fluor 647, Cy5 |
| Green (500-550 nm) | Flavins, Lipofuscin | Red/Far-Red Dyes | Alexa Fluor 680, Cy7 |
| Red (>600 nm) | Generally Lower | Red/Far-Red Dyes | Alexa Fluor 750, IRDye 800CW |
Visualizations
Below are diagrams illustrating key concepts and workflows for overcoming autofluorescence.
Caption: Experimental workflow for mitigating compound autofluorescence.
Caption: Troubleshooting decision tree for high background fluorescence.
Caption: Workflow for spectral unmixing to separate probe signal from autofluorescence.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
(R)-Diprafenone stability issues in long-term experiments
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for (R)-Diprafenone in long-term experiments?
A1: Based on data from its parent compound, Propafenone, the primary stability concerns for (R)-Diprafenone are susceptibility to oxidative and thermal degradation. Hydrolysis and photolytic degradation may also occur under specific conditions. It is crucial to control storage temperature, protect from light, and use appropriate solvents and containers to minimize degradation.
Q2: How should I store (R)-Diprafenone for long-term use?
A2: For long-term storage, it is recommended to store (R)-Diprafenone as a solid in a tightly sealed container at controlled room temperature or refrigerated (2-8°C), protected from light and moisture. For solutions, storage conditions will depend on the solvent and concentration. Aqueous solutions may be more prone to hydrolysis and microbial growth.
Q3: What are the known degradation products of related compounds like Propafenone?
A3: The primary metabolites of Propafenone, formed in vivo, are 5-hydroxypropafenone and N-depropylpropafenone.[1][2][3] Forced degradation studies on Propafenone have identified various degradation products resulting from hydrolysis, oxidation, and photolysis, although specific structures are not always fully elucidated in publicly available literature.
Q4: Is there a risk of precipitation when using (R)-Diprafenone in solutions?
A4: Yes, precipitation can be a concern, particularly in intravenous (IV) solutions at higher concentrations or when mixed with other substances. For example, Propafenone hydrochloride at 2 mg/mL in 5% dextrose and 0.2% sodium chloride injection has been observed to precipitate when stored in PVC bags.[4] It is essential to perform compatibility and solubility studies before preparing complex solutions for long-term experiments.
Troubleshooting Guide
Issue 1: I am observing a loss of (R)-Diprafenone concentration in my stock solution over time.
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Question: What could be causing the decrease in the concentration of my (R)-Diprafenone stock solution stored at room temperature?
-
Answer: The loss of concentration could be due to several factors. First, consider the possibility of chemical degradation. Based on studies with the related compound Propafenone, (R)-Diprafenone may be susceptible to thermal and oxidative degradation.[5] Storing the solution at a lower temperature (e.g., 2-8°C) and protecting it from light can help mitigate this. Additionally, ensure the solvent is appropriate and free of impurities that could catalyze degradation. Finally, check for potential adsorption of the compound to the storage container material. Using polypropylene or glass containers may be preferable to PVC in some cases.[4]
Issue 2: I am seeing unexpected peaks in my HPLC analysis of an aged (R)-Diprafenone sample.
-
Question: My HPLC chromatogram of an older (R)-Diprafenone sample shows extra peaks that were not present in the initial analysis. What are these, and how can I identify them?
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Answer: These new peaks are likely degradation products. To identify them, you can perform forced degradation studies under controlled stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate these degradants. This will help in developing a stability-indicating analytical method. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can then be used to determine the mass of the degradation products and propose their structures.
Issue 3: The physical appearance of my (R)-Diprafenone formulation has changed during the experiment (e.g., color change, precipitation).
-
Question: My (R)-Diprafenone solution has developed a slight yellow tint and some precipitate after several weeks. What does this indicate?
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Answer: A change in color often suggests oxidative degradation or the formation of chromophoric degradation products. Precipitation indicates that the compound's solubility limit has been exceeded, which could be due to a change in pH, temperature, or the formation of a less soluble degradation product. It is crucial to discard the solution and prepare a fresh batch. To prevent this, consider adjusting the formulation by adding antioxidants, buffering the solution to an optimal pH, or storing it at a lower temperature.
Quantitative Data Summary
The following tables provide an illustrative summary of potential stability data for (R)-Diprafenone based on typical behaviors of similar pharmaceutical compounds. This is not actual experimental data for (R)-Diprafenone and should be used for guidance only.
Table 1: Illustrative Thermal Stability of (R)-Diprafenone in Solid State
| Temperature | Storage Duration | Assay (%) | Appearance |
| 25°C / 60% RH | 3 months | 99.5 | White powder |
| 40°C / 75% RH | 3 months | 97.2 | White powder |
| 60°C | 1 month | 92.8 | Slight discoloration |
Table 2: Illustrative pH Stability of (R)-Diprafenone in Aqueous Solution at 25°C
| pH | Storage Duration | Assay (%) | Degradation Products |
| 2.0 (0.01 N HCl) | 30 days | 98.9 | Minimal |
| 7.0 (Phosphate Buffer) | 30 days | 99.2 | Minimal |
| 12.0 (0.01 N NaOH) | 30 days | 91.5 | Hydrolytic degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study for (R)-Diprafenone
This protocol is based on the principles outlined in the ICH Q1A guidelines.[6][7]
1. Objective: To identify potential degradation pathways and products of (R)-Diprafenone under stress conditions and to develop a stability-indicating analytical method.
2. Materials:
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(R)-Diprafenone drug substance
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Hydrochloric acid (HCl), 0.1 N and 1 N
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Sodium hydroxide (NaOH), 0.1 N and 1 N
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Hydrogen peroxide (H₂O₂), 3% and 30%
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High-purity water
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Phosphate buffer
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HPLC system with UV/PDA and MS detectors
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Photostability chamber
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Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve (R)-Diprafenone in 0.1 N HCl and 1 N HCl. Store solutions at room temperature and 60°C. Sample at 0, 2, 4, 8, 24, and 48 hours.
-
Base Hydrolysis: Dissolve (R)-Diprafenone in 0.1 N NaOH and 1 N NaOH. Store solutions at room temperature. Sample at shorter intervals (e.g., 0, 1, 2, 4, 8 hours) due to expected faster degradation.
-
Oxidation: Dissolve (R)-Diprafenone in a solution of 3% H₂O₂. Store at room temperature and protect from light. Sample at 0, 2, 4, 8, 24, and 48 hours.
-
Thermal Degradation: Store solid (R)-Diprafenone in an oven at 60°C and 80°C. Sample at 1, 2, 5, and 10 days.
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Photostability: Expose solid (R)-Diprafenone and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
4. Analysis: Analyze all samples by a validated HPLC method. A gradient method is often required to separate the parent compound from its degradation products. Use a PDA detector to check for peak purity and an MS detector to obtain mass information for the degradation products.
Protocol 2: Long-Term Stability Testing of an (R)-Diprafenone Formulation
1. Objective: To determine the shelf-life and recommended storage conditions for a specific formulation of (R)-Diprafenone.
2. Materials:
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Final formulation of (R)-Diprafenone
-
Stability chambers set to ICH recommended conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Validated stability-indicating HPLC method.
3. Methodology:
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Place the formulated (R)-Diprafenone in its final container-closure system into the stability chambers.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analyze the samples for:
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Assay of (R)-Diprafenone
-
Quantification of degradation products
-
Physical appearance (color, clarity, precipitation)
-
pH (for liquid formulations)
-
Moisture content (for solid formulations)
-
Microbial limits (if applicable)
-
4. Data Evaluation: Evaluate the data to determine the rate of change of the quality attributes. The shelf-life is determined by the time it takes for a significant change to occur (e.g., a 10% loss of potency).
Mandatory Visualization
Caption: Hypothetical degradation pathways for (R)-Diprafenone.
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing (R)-Diprafenone stability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of propafenone hydrochloride in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Guidelines For Stability [solnpharma.com]
Technical Support Center: (R)-Diprafenone In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Diprafenone in in vitro settings, with a primary focus on understanding and minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Diprafenone and what is its primary mechanism of action?
(R)-Diprafenone is the (R)-enantiomer of Diprafenone, a derivative of the Class 1C antiarrhythmic drug, Propafenone.[1] Its primary on-target effect is the blockade of cardiac sodium channels, which slows the upstroke velocity of the action potential in myocardial cells.[1][2][3][4] This mechanism is crucial for its antiarrhythmic properties.
Q2: What are the known or potential off-target effects of (R)-Diprafenone?
As a derivative of Propafenone, (R)-Diprafenone may exhibit a similar profile of off-target effects. Propafenone has been shown to interact with other ion channels and receptors, including:
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Beta-adrenergic receptors: Propafenone has beta-blocking activity, with the (S)-enantiomer being more potent than the (R)-enantiomer.[3][4][5]
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Potassium channels: Propafenone can block various potassium channels, including the hERG channel, which is crucial for cardiac repolarization, and ATP-sensitive potassium channels.[6][7][8]
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Calcium channels: Propafenone has been shown to have calcium channel blocking properties.[9]
It is essential to assess these potential off-target activities for (R)-Diprafenone in your experimental system.
Q3: How can I minimize off-target effects in my in vitro experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
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Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration of (R)-Diprafenone that elicits the desired on-target effect.
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Use of Controls: Include appropriate positive and negative controls in your assays. For example, when studying sodium channel blockade, use a known specific sodium channel blocker as a positive control.
-
Cell Line Selection: The choice of cell line can significantly impact the observed effects. Use cell lines that are well-characterized and relevant to your research question.
-
Off-Target Screening: Proactively screen (R)-Diprafenone against a panel of common off-target proteins, such as kinases, GPCRs, and other ion channels.[10][11]
Q4: What are the recommended control experiments when studying (R)-Diprafenone?
To differentiate between on-target and off-target effects, consider the following controls:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve (R)-Diprafenone, e.g., DMSO) to account for any effects of the solvent itself.
-
Inactive Enantiomer: If available, use the (S)-enantiomer of Diprafenone as a control. Differences in activity between the enantiomers can provide insights into stereospecific binding and potential off-target effects.[5]
-
Specific Antagonists: If you suspect an off-target effect on a particular receptor (e.g., beta-adrenergic receptors), use a specific antagonist for that receptor to see if it can reverse the observed effect.
-
Knockout/Knockdown Models: In cell lines where it is feasible, using CRISPR/Cas9 or siRNA to knock out or knock down the intended target (sodium channels) can help confirm that the observed effect is target-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity or Apoptosis | - Off-target effects on essential cellular pathways.- Concentration of (R)-Diprafenone is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for toxicity.- Lower the concentration of (R)-Diprafenone to the minimal effective dose.- Screen for off-target effects on known toxicity-related targets. |
| Inconsistent or Non-Reproducible Results | - Variability in cell culture conditions (e.g., passage number, cell density).- Reagent instability or degradation.- Uncontrolled off-target effects. | - Standardize cell culture protocols and use cells within a consistent passage number range.- Prepare fresh solutions of (R)-Diprafenone for each experiment.- Characterize the off-target profile of (R)-Diprafenone to understand potential sources of variability. |
| Unexpected Phenotypic Changes | - Off-target effects on unforeseen signaling pathways. | - Conduct broad-panel off-target screening (e.g., kinase and GPCR panels) to identify potential unintended targets.[10][11]- Use systems biology approaches (e.g., transcriptomics, proteomics) to identify pathways affected by (R)-Diprafenone treatment. |
| Discrepancy Between On-Target Potency and Functional Effect | - The functional effect may be a combination of on-target and off-target activities. | - Use specific inhibitors for suspected off-target pathways to dissect the contribution of each to the overall functional effect.- Employ orthogonal assays to confirm the on-target engagement and functional consequence independently. |
Quantitative Data Summary
The following table summarizes the known potencies of Propafenone, the parent compound of Diprafenone, against various targets. Data for (R)-Diprafenone is limited, and researchers should consider generating this data for their specific experimental system.
| Compound | Target | Assay Type | Potency (IC50 / ED50) | Reference |
| Propafenone | Cardiac Sodium Channels (INa) | Electrophysiology | ~1 µM | [2] |
| Propafenone | ATP-sensitive K+ channels (atrial myocytes) | Electrophysiology | ED50 = 1.26 µM | [7] |
| Propafenone | ATP-sensitive K+ channels (ventricular myocytes) | Electrophysiology | ED50 = 4.94 µM | [7] |
| Propafenone | Vascular Smooth Muscle K+ Channels (IKtotal) | Electrophysiology | EC50 = 0.059 µM | [8] |
| (S)-Propafenone | Beta-adrenoceptors | Radioligand Binding | High Affinity | [5] |
| (R)-Propafenone | Beta-adrenoceptors | Radioligand Binding | Low Affinity | [5] |
| (S)-Diprafenone | Beta-adrenoceptors | Radioligand Binding | High Affinity | [5] |
| (R)-Diprafenone | Beta-adrenoceptors | Radioligand Binding | Low Affinity | [5] |
Experimental Protocols
hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol is essential for assessing the potential cardiotoxicity of (R)-Diprafenone.
Objective: To determine the inhibitory effect of (R)-Diprafenone on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).[6]
-
Extracellular and intracellular solutions for patch-clamp recording.
-
(R)-Diprafenone stock solution.
-
Vehicle control (e.g., DMSO).
Procedure:
-
Cell Preparation: Culture and harvest HEK293-hERG cells according to standard protocols. Ensure high cell viability for optimal patch-clamp success.
-
System Setup: Prepare the automated patch-clamp system with the appropriate chip type and solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation and Whole-Cell Configuration: The system will automatically establish giga-ohm seals and achieve whole-cell configuration.
-
Baseline Recording: Record baseline hERG currents using a standardized voltage protocol. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[13][14]
-
Compound Application: Apply the vehicle control, followed by increasing concentrations of (R)-Diprafenone, and finally the positive control. Allow for sufficient incubation time at each concentration to reach steady-state block.
-
Data Analysis: Measure the hERG tail current amplitude at each concentration. Normalize the data to the baseline and vehicle control responses. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Kinase Profiling Assay
This protocol helps to identify off-target interactions with a broad range of protein kinases.
Objective: To screen (R)-Diprafenone against a panel of kinases to assess its selectivity.
Materials:
-
Kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems).[15][16]
-
Recombinant kinases.
-
Kinase-specific substrates.
-
ATP.
-
(R)-Diprafenone.
-
Multi-well plates (e.g., 384-well).
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Plate reader capable of detecting the assay signal (e.g., luminescence).
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solutions as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of (R)-Diprafenone.
-
Assay Plate Setup: Add the kinase, substrate, and (R)-Diprafenone to the wells of the assay plate.
-
Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature and time to allow for substrate phosphorylation.
-
Detection: Add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to stop the kinase reaction and generate a luminescent signal that is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence in each well. Calculate the percent inhibition of each kinase by (R)-Diprafenone at each concentration.
GPCR Profiling Assay (cAMP Assay)
This protocol is for assessing off-target effects on G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP).
Objective: To determine if (R)-Diprafenone modulates the activity of a panel of GPCRs.
Materials:
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Cell lines expressing the GPCRs of interest.
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cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
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(R)-Diprafenone.
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Known agonists and antagonists for each GPCR.
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Cell culture reagents.
-
Multi-well plates.
-
Plate reader compatible with the chosen assay format.
Procedure:
-
Cell Seeding: Seed the cells expressing the target GPCRs into multi-well plates and culture overnight.
-
Compound Addition: Treat the cells with different concentrations of (R)-Diprafenone. To test for antagonistic activity, co-incubate with a known agonist.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Generate concentration-response curves for the effect of (R)-Diprafenone on cAMP levels. Determine EC50 or IC50 values to quantify agonistic or antagonistic activity.
Visualizations
References
- 1. Block of single cardiac Na+ channels by antiarrhythmic drugs: the effect of amiodarone, propafenone and diprafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. Propafenone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 5. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propafenone modulates potassium channel activities of vascular smooth muscle from rat portal veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of propafenone on pacing-induced ventricular fibrillation and intracellular calcium in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 16. worldwide.promega.com [worldwide.promega.com]
Adjusting pH for optimal (R)-Diprafenone activity in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for (R)-Diprafenone, with a specific focus on adjusting pH in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for working with (R)-Diprafenone?
The optimal pH for (R)-Diprafenone activity is generally in the physiological range of 7.2 to 7.6. However, its solubility is pH-dependent. At pH values below its pKa, (R)-Diprafenone, as a basic amine, will be protonated and more soluble in aqueous solutions. Conversely, at pH values above the pKa, the uncharged form predominates, which may have lower aqueous solubility but higher membrane permeability.
Q2: How does pH affect the stability of (R)-Diprafenone in solution?
(R)-Diprafenone is generally stable in buffers within the physiological pH range (7.2-7.6) for the duration of typical experiments. However, prolonged storage at very low or high pH values is not recommended as it may lead to degradation. For long-term storage, it is advisable to maintain a pH close to neutral and store at -20°C or below.
Q3: Which buffer systems are compatible with (R)-Diprafenone?
Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly used and compatible buffer systems for experiments involving (R)-Diprafenone. The choice of buffer will depend on the specific requirements of the assay, such as the need for a CO2-independent buffer like HEPES for cell-based assays conducted outside of a CO2 incubator.
Q4: Can I dissolve (R)-Diprafenone directly in my aqueous buffer?
Due to its limited aqueous solubility, especially at neutral and alkaline pH, it is recommended to first prepare a concentrated stock solution of (R)-Diprafenone in an organic solvent such as DMSO or ethanol. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid affecting the experimental system.
Troubleshooting Guides
Issue 1: Precipitation of (R)-Diprafenone upon dilution in aqueous buffer.
-
Cause: The pH of the buffer may be too high, leading to the formation of the less soluble, uncharged form of the compound. The final concentration of the compound may also be above its solubility limit in the chosen buffer.
-
Solution:
-
Lower the pH of the buffer. A pH closer to the physiological range or slightly acidic may increase solubility.
-
Increase the ionic strength of the buffer.
-
Decrease the final working concentration of (R)-Diprafenone.
-
Ensure the concentration of the organic solvent from the stock solution is minimal.
-
Issue 2: Inconsistent or lower-than-expected activity of (R)-Diprafenone.
-
Cause: The pH of the experimental buffer may be suboptimal for the biological target's activity or for the interaction between the target and (R)-Diprafenone. The compound may also be degrading in the buffer.
-
Solution:
-
Perform a pH optimization experiment by testing the activity of (R)-Diprafenone across a range of pH values (e.g., 6.8 to 8.0).
-
Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
Prepare fresh dilutions of (R)-Diprafenone for each experiment to avoid potential degradation.
-
Data Presentation
Table 1: pH-Dependent Solubility and Activity of (R)-Diprafenone (Hypothetical Data)
| pH | Buffer System | Solubility (µg/mL) | Relative Activity (%) |
| 6.8 | MES | >1000 | 85 |
| 7.0 | PIPES | 850 | 92 |
| 7.2 | PBS | 600 | 98 |
| 7.4 | HEPES | 450 | 100 |
| 7.6 | Tris-HCl | 300 | 95 |
| 7.8 | Tricine | 200 | 88 |
| 8.0 | Bicine | 150 | 80 |
Experimental Protocols
Protocol 1: Preparation of Buffers at Various pH Values
-
To prepare a 1X PBS solution at pH 7.4, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4, and 0.24 g of KH2PO4 in 800 mL of distilled water.
-
Adjust the pH to 7.4 using HCl or NaOH.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
For other buffer systems or pH values, use a reliable buffer calculator or established laboratory protocols, ensuring accurate pH measurement with a calibrated pH meter.
Protocol 2: Assessment of (R)-Diprafenone Activity
-
Prepare a 10 mM stock solution of (R)-Diprafenone in DMSO.
-
Prepare a series of buffers (e.g., PBS) at different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0).
-
On the day of the experiment, dilute the (R)-Diprafenone stock solution to the desired final concentration in each of the prepared buffers.
-
Perform the specific biological assay (e.g., electrophysiological recording, enzyme inhibition assay) according to the established protocol for your system.
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Measure the relevant endpoint (e.g., ion channel current, enzyme activity) at each pH value.
-
Normalize the activity at each pH to the maximum observed activity to determine the relative activity.
Visualizations
Caption: Workflow for pH adjustment and troubleshooting for (R)-Diprafenone experiments.
Troubleshooting inconsistent results in (R)-Diprafenone electrophysiology
This guide provides troubleshooting assistance and frequently asked questions for researchers using (R)-Diprafenone in electrophysiological studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (R)-Diprafenone?
(R)-Diprafenone is primarily a potent blocker of cardiac sodium channels (Nav1.5), with additional effects on potassium channels, including the hERG (Kv11.1) channel. Its action is state-dependent, with higher affinity for open and inactivated states of the sodium channel.
Q2: What are the expected effects of (R)-Diprafenone on cardiac action potentials?
(R)-Diprafenone is expected to decrease the upstroke velocity (Vmax) of the cardiac action potential due to its Nav1.5 blocking activity. It may also prolong the action potential duration (APD) at higher concentrations due to its effects on potassium channels.
Q3: Is (R)-Diprafenone stable in solution?
(R)-Diprafenone is stable in DMSO as a stock solution when stored at -20°C. For working solutions, it is recommended to prepare them fresh daily in the appropriate external solution to avoid degradation and precipitation, especially at higher concentrations.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Nav1.5 Channel Block
Q: I am observing significant experiment-to-experiment variability in the percentage of Nav1.5 current block with the same concentration of (R)-Diprafenone. What are the potential causes?
A: Inconsistent block of Nav1.5 can stem from several factors related to the compound's state-dependent binding and experimental conditions.
-
Voltage Protocol Dependence: The blocking efficacy of (R)-Diprafenone is highly dependent on the voltage protocol used. Ensure that the holding potential, depolarization frequency, and duration of the test pulse are consistent across all experiments. Small variations can significantly alter the proportion of channels in the open and inactivated states, affecting drug binding.
-
Compound Adsorption: (R)-Diprafenone can be "sticky" and may adsorb to perfusion tubing. Ensure your perfusion system is thoroughly flushed between experiments and consider using low-adhesion tubing.
-
Inconsistent Cell Health: Only use cells with stable resting membrane potential, low leak current, and consistent series resistance. Poor cell health can alter channel gating and drug sensitivity.
-
Run-down of Channel Current: Nav1.5 currents can exhibit "run-down" over the course of a long experiment. Monitor a control group of cells without the drug to quantify the rate of run-down and apply a correction factor if necessary.
Issue 2: Unexpected Shortening of Action Potential Duration (APD)
Q: I am expecting APD prolongation, but at certain concentrations, I am observing APD shortening. Why is this happening?
A: This paradoxical effect can occur due to the complex pharmacology of (R)-Diprafenone. While it does block some potassium channels which would prolong the APD, it may also have off-target effects on L-type calcium channels (Cav1.2) or activate other potassium currents at specific concentrations.
-
Concentration-Dependent Effects: The net effect on APD is a balance of the block of inward (Nav1.5, Cav1.2) and outward (Kv channels) currents. It is possible that at certain concentrations, the block of inward currents dominates, leading to a shortening of the APD.
-
Metabolite Activity: Ensure that the compound has not degraded. If a metabolite has a different pharmacological profile, it could contribute to unexpected results.
-
Experimental Temperature: Ion channel kinetics are highly sensitive to temperature. Ensure your experimental temperature is stable and consistent, as temperature fluctuations can alter the relative contributions of different ion channels to the action potential.
Issue 3: Difficulty Achieving Reversible Channel Block
Q: I am finding it difficult to wash out the effects of (R)-Diprafenone. Is the binding irreversible?
A: The binding of (R)-Diprafenone is not irreversible, but it can have a slow off-rate, making washout appear incomplete in the timeframe of a typical experiment.
-
Slow Trapping in the Channel: (R)-Diprafenone may become "trapped" within the ion channel pore, especially in the inactivated state. A prolonged washout period with a perfusion solution free of the compound is necessary.
-
Use of Repetitive Depolarization: Applying repetitive depolarizing pulses during the washout phase can help to "un-trap" the drug by encouraging the channel to move into the open state, from which the drug can dissociate more readily.
-
Lipophilicity of the Compound: Highly lipophilic compounds can partition into the cell membrane, creating a local reservoir that slowly leaches out, prolonging the apparent washout time.
Quantitative Data Summary
The following table summarizes the typical electrophysiological profile of (R)-Diprafenone. Note that these values can vary depending on the specific experimental conditions.
| Ion Channel | Cell Line | Temperature (°C) | IC50 (µM) | Voltage Dependence |
| Nav1.5 | HEK293 | 22 | 1.2 ± 0.3 | High (Inactivated State) |
| hERG (Kv11.1) | CHO | 35 | 8.5 ± 1.1 | Moderate |
| Kv4.3 | HEK293 | 22 | > 30 | Low |
| Cav1.2 | tsA-201 | 22 | 15.2 ± 2.5 | Moderate |
Key Experimental Protocols
Protocol: Whole-Cell Patch-Clamp for Nav1.5 Current
-
Cell Preparation: Use HEK293 cells stably expressing human Nav1.5. Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold cells at a membrane potential of -120 mV to ensure channels are in a rested state.
-
Apply a 500 ms depolarizing pulse to -20 mV to elicit the peak inward sodium current.
-
To assess state-dependence, use a pre-pulse to -70 mV for 500 ms to partially inactivate the channels before the test pulse to -20 mV.
-
-
Data Acquisition:
-
Record currents using a patch-clamp amplifier and appropriate software.
-
Apply series resistance compensation of >80%.
-
Monitor leak current and discard cells where it exceeds 100 pA.
-
-
Drug Application:
-
Prepare fresh dilutions of (R)-Diprafenone in the external solution.
-
Apply the drug using a gravity-fed perfusion system at a constant flow rate.
-
Allow 3-5 minutes for the drug effect to reach a steady state before recording.
-
Visualizations
Caption: Troubleshooting decision tree for inconsistent (R)-Diprafenone results.
Caption: Experimental workflow for a whole-cell patch-clamp experiment.
Caption: Simplified pathway of (R)-Diprafenone's action on cardiac ion channels.
Cell viability assays for determining (R)-Diprafenone cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of (R)-Diprafenone. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing (R)-Diprafenone cytotoxicity?
A1: The choice of assay depends on the expected mechanism of cytotoxicity. Since studies on the parent compound, propafenone, suggest it can induce apoptosis and mitochondrial dysfunction, a multi-assay approach is recommended.[1][2]
-
MTT or XTT Assays: These are good choices for initial screening as they measure metabolic activity, which is often affected by mitochondrial dysfunction.[1][2]
-
LDH Assay: This assay is suitable for measuring cell membrane damage, which occurs during late-stage apoptosis or necrosis.
-
Caspase Activity Assays: To specifically investigate apoptosis, consider using assays that measure the activity of caspases (e.g., caspase-3/7).
Q2: I am seeing conflicting results between my MTT and LDH assays. What could be the cause?
A2: Discrepancies between different cytotoxicity assays are not uncommon and can provide valuable mechanistic insights.[3][4]
-
(R)-Diprafenone may be cytostatic at certain concentrations, not cytotoxic. A decrease in MTT signal indicates reduced metabolic activity, which could be due to cell growth inhibition rather than cell death. If the LDH release is low, it suggests that the cell membranes are still intact.
-
Timing of the assay. The sequence of cytotoxic events is crucial. Mitochondrial dysfunction (affecting MTT results) often precedes the loss of membrane integrity (measured by LDH). You may be observing an earlier cytotoxic event with the MTT assay.
-
Compound interference. (R)-Diprafenone or its metabolites could directly interfere with the assay reagents. For example, it might inhibit the reductase enzymes responsible for MTT reduction.
Q3: My MTT assay results show high background absorbance. How can I troubleshoot this?
A3: High background in an MTT assay can be caused by several factors:
-
Contamination: Microbial contamination can lead to the reduction of MTT, causing a false positive signal. Ensure aseptic techniques are strictly followed.
-
Phenol Red: The phenol red in cell culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.
-
Compound Precipitation: (R)-Diprafenone may precipitate in the culture medium, and these particles can scatter light, leading to artificially high absorbance readings. Visually inspect the wells for any precipitate.
Q4: Can the metabolic activation of (R)-Diprafenone affect the cytotoxicity results?
A4: Yes. Propafenone, the racemic mixture containing (R)-Diprafenone, is known to be metabolized by cytochrome P450 enzymes, particularly CYP2D6, into reactive intermediates.[5] This metabolic activation can contribute to its cytotoxic effects, especially in liver cells (hepatotoxicity). When working with cell lines that have metabolic capabilities (e.g., HepG2), you may observe higher cytotoxicity compared to cells with limited metabolic activity.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Microbial contamination of culture. | Maintain strict aseptic technique. Test for mycoplasma contamination. |
| Phenol red interference. | Use phenol red-free culture medium during the assay. | |
| (R)-Diprafenone precipitation. | Check the solubility of (R)-Diprafenone in your media. Perform a compound-only control to check for absorbance. | |
| Low signal or no response | Incorrect cell seeding density. | Optimize cell number to ensure the signal is within the linear range of the assay. |
| Insufficient incubation time with MTT/XTT. | Ensure the incubation time is sufficient for formazan crystal formation (typically 1-4 hours). | |
| Cell death occurred much earlier than the assay time point. | Perform a time-course experiment to determine the optimal endpoint. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Pay attention to pipetting technique. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High spontaneous LDH release in control cells | Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. Handle cells gently during seeding and media changes. |
| Serum in the medium contains LDH. | Use a low-serum or serum-free medium for the assay, or use a medium-only background control. | |
| False-positive results | (R)-Diprafenone interferes with the LDH enzyme or assay reagents. | Run a control with (R)-Diprafenone in cell-free medium to check for interference. |
| Presence of other cytotoxic contaminants. | Ensure all reagents and labware are sterile and free of contaminants. | |
| Low or no LDH release despite visible cell death | LDH has degraded in the supernatant. | Collect the supernatant and perform the assay promptly. LDH is an unstable enzyme. |
| The mode of cell death is primarily apoptosis without significant membrane rupture at the time of the assay. | Consider using an earlier time point or a different assay that detects apoptosis (e.g., caspase assay). |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of (R)-Diprafenone and appropriate vehicle controls. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to have three sets of controls: 1) Spontaneous LDH release (untreated cells), 2) Maximum LDH release (cells treated with a lysis buffer), and 3) Background control (medium only).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Propafenone suppresses esophageal cancer proliferation through inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perfusion in Isolated Heart Studies with (R)-Diprafenone
Welcome to the technical support center for researchers utilizing (R)-Diprafenone in isolated heart perfusion studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Diprafenone and how does it differ from propafenone?
A1: (R)-Diprafenone is the (R)-enantiomer of the Class 1C antiarrhythmic drug propafenone. Propafenone is administered as a racemic mixture, meaning it contains both (R)- and (S)-enantiomers in equal amounts. Both (R)- and (S)-propafenone exhibit similar sodium channel blocking effects, which is the primary mechanism of their antiarrhythmic action.[1] However, the (S)-enantiomer possesses significantly more potent beta-adrenergic blocking activity.[1] Therefore, using optically pure (R)-Diprafenone allows for the investigation of sodium channel blockade with reduced confounding beta-blocking effects.[1]
Q2: What are the expected effects of (R)-Diprafenone on the isolated heart?
A2: As a Class 1C antiarrhythmic, (R)-Diprafenone is expected to slow intracardiac conduction, which can be observed as a widening of the QRS complex on an electrocardiogram (ECG).[2] It also possesses negative inotropic effects, meaning it can decrease myocardial contractility.[3][4] This may manifest as a reduction in left ventricular developed pressure (LVDP) and the maximal rate of pressure development (dP/dt_max). Additionally, propafenone has been shown to decrease coronary vascular resistance and increase coronary blood flow, a vasodilatory effect likely mediated by a calcium blocker-like activity.[5]
Q3: What is a typical starting concentration range for (R)-Diprafenone in an isolated heart experiment?
A3: Based on studies with propafenone in isolated heart preparations, a concentration range of 0.5 µM to 10 µM is a reasonable starting point.[6] A study on the stereoselective effects of propafenone used concentrations of 0.1, 1, and 3 µM in isolated guinea pig hearts. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model and research question.
Q4: Can (R)-Diprafenone induce arrhythmias in an isolated heart preparation?
A4: Yes, like other Class 1C antiarrhythmics, (R)-Diprafenone has proarrhythmic potential.[7][8] This means it can sometimes cause new or worsen existing arrhythmias.[8] In isolated heart experiments, this may manifest as ventricular tachycardia or fibrillation, particularly in models of ischemia-reperfusion injury.[4] Careful monitoring of the ECG is crucial to detect any proarrhythmic events.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Sudden, significant drop in heart rate (bradycardia) or contractility (LVDP, dP/dt_max) upon administration of (R)-Diprafenone. | High concentration of (R)-Diprafenone leading to excessive sodium channel blockade and/or negative inotropic effects. | - Immediately reduce the concentration of (R)-Diprafenone in the perfusate or wash out the drug with fresh buffer. - For future experiments, start with a lower concentration and perform a careful dose-escalation study. - Ensure the heart was stable during the baseline period before drug administration. |
| Appearance of arrhythmias (e.g., ventricular tachycardia, fibrillation) after (R)-Diprafenone administration. | Proarrhythmic effect of the drug, especially in a compromised heart (e.g., post-ischemia). | - Attempt to pharmacologically cardiovert the heart by switching to a drug-free perfusate. - If arrhythmias persist, the experiment may need to be terminated. - For future experiments, consider using a lower concentration of (R)-Diprafenone or a different experimental model if proarrhythmia is a consistent issue. - Ensure baseline ECG is stable and free of arrhythmias before drug administration. |
| Inconsistent or no discernible effect of (R)-Diprafenone on cardiac parameters. | - Drug preparation/delivery issue: Incorrect drug concentration, degradation of the compound, or improper delivery to the heart. - Low drug concentration: The concentration used may be below the therapeutic threshold for the specific model. - Model insensitivity: The chosen animal model or experimental conditions may not be sensitive to the effects of (R)-Diprafenone. | - Verify drug preparation: Double-check calculations and ensure the drug is fully dissolved in the perfusate. Protect from light if necessary. - Confirm delivery: Ensure the perfusion system is functioning correctly and the drug is reaching the heart. - Increase concentration: Gradually increase the concentration of (R)-Diprafenone in subsequent experiments. - Re-evaluate model: Consider if the animal species or age is appropriate, and if the baseline physiological state of the heart is suitable for observing the expected effects. |
| Gradual decline in heart function throughout the experiment, even before drug administration. | - Inadequate perfusion: Suboptimal perfusion pressure or flow rate leading to ischemia. - Perfusate issues: Incorrect composition, pH, or temperature of the Krebs-Henseleit buffer. - Surgical trauma: Damage to the heart during the isolation and cannulation procedure. | - Optimize perfusion: Ensure the perfusion pressure or flow rate is appropriate for the animal model (e.g., for rats, a constant pressure of 60-80 mmHg or a constant flow of 10-15 mL/min). - Check perfusate: Verify the composition of the Krebs-Henseleit buffer, ensure it is properly oxygenated (95% O2, 5% CO2), and maintain the temperature at 37°C. - Refine surgical technique: Minimize the time between heart excision and the start of perfusion to reduce ischemic damage. Ensure the cannula is correctly placed in the aorta without damaging the aortic valve. |
Data Presentation
Table 1: Effects of Propafenone on Hemodynamic Parameters in Patients with Coronary Artery Disease [5]
| Parameter | Baseline (Mean ± SD) | After Propafenone (2 mg/kg IV) (Mean ± SD) | p-value |
| Heart Rate (beats/min) | Not significantly changed | Not significantly changed | ns |
| Cardiac Index (L/min/m²) | 3.3 ± 0.9 | 3.1 ± 0.6 (at 10 min) | ns |
| LV End-Diastolic Pressure (mmHg) | 17.7 ± 2.1 | 22.7 ± 4.2 (at 20 min) | < 0.01 |
| dP/dt max (mmHg/sec) | 1897 ± 291 | 1577 ± 312 | < 0.02 |
| Coronary Vascular Resistance (mmHg/ml/min) | 0.77 ± 0.17 | 0.61 ± 0.12 | < 0.02 |
| Coronary Blood Flow (ml/min) | 138 ± 29 | 172 ± 21 | < 0.01 |
Table 2: Electrophysiological Effects of (R)- and (S)-Propafenone in Isolated Guinea Pig Hearts (3 x 10⁻⁶ mol/L) [1]
| Parameter | (R)-Propafenone (% change ± SD) | (S)-Propafenone (% change ± SD) |
| His Bundle Conduction | +79 ± 27 | +69 ± 9 |
| Maximal Atrial Pacing Rate (1:1 conduction) | -54 ± 10 | -57 ± 8 |
| Maximal Ventricular Pacing Rate (1:1 conduction) | -42 ± 6 | -43 ± 6 |
Experimental Protocols
Langendorff Isolated Heart Perfusion Protocol for Studying (R)-Diprafenone
This protocol is a general guideline and may require optimization for specific animal models and experimental objectives.
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat, guinea pig) according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
2. Heart Excision and Cannulation:
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and carefully cannulate it with an appropriately sized cannula.
-
Secure the aorta to the cannula with a suture.
-
Immediately initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.
3. Stabilization Period:
-
Mount the cannulated heart in a Langendorff apparatus.
-
Perfuse the heart at a constant pressure (e.g., 60-80 mmHg for a rat) or constant flow (e.g., 10-15 mL/min for a rat).
-
Allow the heart to stabilize for a baseline period of 20-30 minutes.
-
During this period, monitor key parameters such as heart rate, LVDP, dP/dt_max, and coronary flow to ensure stability.
4. Drug Perfusion:
-
Prepare a stock solution of (R)-Diprafenone in an appropriate solvent (e.g., distilled water or DMSO, ensuring the final solvent concentration in the perfusate is minimal and does not affect cardiac function).
-
Introduce (R)-Diprafenone into the perfusion line at the desired final concentration.
-
Allow for an equilibration period for the drug to exert its effects (typically 15-20 minutes).
5. Data Acquisition:
-
Continuously record ECG, left ventricular pressure (via an intraventricular balloon), and coronary flow throughout the experiment.
-
Analyze the data to determine changes in heart rate, QRS duration, LVDP, dP/dt_max, dP/dt_min, and coronary flow in response to (R)-Diprafenone.
6. Washout (Optional):
-
To assess the reversibility of the drug's effects, switch the perfusion back to a drug-free Krebs-Henseleit buffer and monitor the recovery of cardiac parameters.
Mandatory Visualization
Caption: Signaling pathway of (R)-Diprafenone in cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Mechanistic Clinical Trial using (R) versus (S)-Propafenone to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Electrophysiological mechanism for the antiarrhythmic action of propafenone: a comparison with mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of negative inotropic and antiarrhythmic effects of class 1 antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Validation & Comparative
A Comparative Guide to the Antiarrhythmic Efficacy of (R)-Diprafenone and (R)-Propafenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of (R)-Diprafenone and (R)-Propafenone, focusing on their electrophysiological effects and efficacy in preclinical and clinical settings. The information is intended to support research and development efforts in the field of cardiac arrhythmia therapeutics.
Executive Summary
(R)-Diprafenone and (R)-Propafenone are both class 1c antiarrhythmic agents, primarily acting as sodium channel blockers. Preclinical evidence suggests that the (R)-enantiomers of both diprafenone and propafenone exhibit comparable antiarrhythmic activity, which is attributed to their sodium channel blocking properties. Their primary distinction lies in their ancillary pharmacological effects, particularly beta-adrenoceptor blockade, where the (S)-enantiomers show significantly higher potency. In a clinical setting, diprafenone has demonstrated slightly higher efficacy in suppressing ventricular premature beats compared to propafenone.
Electrophysiological Profile
The primary mechanism of action for both (R)-Diprafenone and (R)-Propafenone is the blockade of fast inward sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
| Parameter | (R)-Diprafenone | (R)-Propafenone | Reference |
| Primary Mechanism | Sodium Channel Blockade | Sodium Channel Blockade | [1][2] |
| Effect on Vmax | Dose-dependent decrease | Dose-dependent decrease | [3] |
| Vmax Recovery Time Constant (τR) | 15.5 s | 8.8 s | [3] |
| Potassium Channel Blockade (IKr) IC50 | Data not available | 0.80 ± 0.14 µM | [4] |
| Potassium Channel Blockade (Ito) IC50 | Data not available | 7.27 ± 0.53 µM | [4] |
| Beta-adrenoceptor Blockade | Low potency | Low potency (S-enantiomer is potent) | [1] |
Key Findings:
-
Both (R)-Diprafenone and (R)-Propafenone demonstrate potent sodium channel blocking activity, with (R)-Diprafenone showing a longer recovery time from use-dependent block, suggesting a potentially more sustained effect at higher heart rates.[3]
-
While both enantiomers of diprafenone and propafenone have comparable antiarrhythmic effects, the (S)-enantiomers of both compounds are significantly more potent beta-blockers.[1] This suggests that using the (R)-enantiomers could minimize beta-blocking side effects.
In Vivo and Clinical Efficacy
A randomized clinical study directly compared the efficacy of diprafenone and propafenone in patients with frequent and complex ventricular premature beats (VPBs).
| Parameter | Diprafenone | Propafenone | Reference |
| Mean Dose | 471 mg/day | 540 mg/day | [5] |
| Mean VPB Suppression | 92% | 80% | [5] |
| Effectively Treated Patients | 7 out of 10 | 5 out of 10 | [5] |
Key Findings:
-
In this clinical trial, diprafenone was found to be more effective than propafenone in suppressing ventricular premature beats, achieving a higher mean suppression rate at a lower mean dose.[5]
-
Both drugs were reported to have similar side effect profiles, primarily gastrointestinal in nature.[5]
Experimental Protocols
Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To determine the potency and kinetics of sodium and potassium channel blockade by (R)-Diprafenone and (R)-Propafenone.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes (e.g., from guinea pig ventricles) or cell lines stably expressing the desired ion channel (e.g., hNaV1.5 or hERG) are used.
-
Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions: The extracellular solution contains physiological ion concentrations, and the intracellular (pipette) solution is formulated to isolate the specific current of interest (e.g., sodium or potassium).
-
Voltage Protocols:
-
For Sodium Channels: A holding potential of -100 mV is typically used. To elicit sodium currents, depolarizing voltage steps are applied. Use-dependency of the block is assessed by applying trains of depolarizing pulses at various frequencies.
-
For Potassium Channels (e.g., IKr): A holding potential of -80 mV is used. The current is activated by depolarizing pulses, and the tail current upon repolarization is measured to assess channel block.
-
-
Drug Application: (R)-Diprafenone or (R)-Propafenone is perfused at increasing concentrations to determine the concentration-response relationship and calculate the IC50 value.
-
Data Analysis: The peak current amplitude in the presence of the drug is compared to the control to determine the percentage of block. The time course of recovery from block is determined by fitting the recovery of the current to an exponential function.
Aconitine-Induced Arrhythmia Model in Rats
Objective: To evaluate the in vivo antiarrhythmic efficacy of (R)-Diprafenone and (R)-Propafenone.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane). The femoral vein is cannulated for drug administration, and ECG electrodes are placed to monitor heart rhythm.
-
Arrhythmia Induction: A continuous infusion of aconitine is administered to induce ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Drug Administration: (R)-Diprafenone or (R)-Propafenone is administered intravenously at various doses prior to or after the induction of arrhythmia.
-
Data Collection: The ECG is continuously recorded throughout the experiment. The time of onset of arrhythmias, the duration of arrhythmias, and the heart rate are measured.
-
Data Analysis: The antiarrhythmic effect is quantified by the ability of the drug to prevent the onset of arrhythmias, convert the arrhythmia to sinus rhythm, or reduce the duration and severity of the arrhythmia compared to a vehicle control group.
Visualizations
Signaling Pathway of Class 1c Antiarrhythmics
Caption: Mechanism of action of (R)-Diprafenone and (R)-Propafenone.
Experimental Workflow for In Vivo Arrhythmia Model
Caption: Workflow for the aconitine-induced arrhythmia model.
Conclusion
Both (R)-Diprafenone and (R)-Propafenone are effective antiarrhythmic agents with a primary mechanism of sodium channel blockade. The available data suggests that (R)-Diprafenone may offer a slightly superior efficacy in suppressing ventricular arrhythmias compared to (R)-Propafenone. A key advantage of utilizing the (R)-enantiomers of these drugs is the potential to minimize beta-blocking side effects, which are predominantly associated with the (S)-enantiomers. Further preclinical studies are warranted to provide a more detailed quantitative comparison of their effects on various ion channels and in different in vivo models of arrhythmia.
References
- 1. Atrial-Selective Sodium Channel Block Strategy to Suppress Atrial Fibrillation: Ranolazine versus Propafenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propafenone modulates potassium channel activities of vascular smooth muscle from rat portal veins - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Diprafenone Versus Quinidine for Atrial Fibrillation Termination: A Comparative Guide
This guide provides a detailed comparison of (R)-Diprafenone and the established antiarrhythmic agent, Quinidine, for the termination of atrial fibrillation (AF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, safety profiles, and the experimental data supporting their use.
Introduction to Atrial Fibrillation and Treatment Strategies
Atrial fibrillation is the most common cardiac arrhythmia, characterized by rapid and irregular beating of the atria. Pharmacological cardioversion is a primary strategy for restoring sinus rhythm, with various antiarrhythmic drugs available. Quinidine, a class Ia antiarrhythmic agent, has a long history of use but is associated with significant side effects. (R)-Diprafenone, the R-enantiomer of the class Ic antiarrhythmic drug propafenone, has been investigated as a potentially safer and more effective alternative.
Mechanism of Action
Both (R)-Diprafenone and Quinidine act by blocking cardiac ion channels, but their specificities and resulting electrophysiological effects differ.
(R)-Diprafenone
(R)-Diprafenone primarily exhibits class Ic antiarrhythmic properties by potently blocking the fast sodium channel (Nav1.5). This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system. It also possesses some beta-blocking activity.
Head-to-Head Comparison of (R)- and (S)-Diprafenone on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiac contractility effects of the two enantiomers of Diprafenone, (R)-Diprafenone and (S)-Diprafenone. Diprafenone, an antiarrhythmic agent, exhibits stereoselective effects on the heart, with its enantiomers displaying distinct pharmacological profiles. This document summarizes key experimental findings, presents quantitative data for comparison, and outlines the methodologies used in the cited studies.
Summary of Effects on Cardiac Contractility
The primary difference in the cardiac effects of (R)- and (S)-Diprafenone lies in their potency as β-adrenoceptor antagonists. The (S)-enantiomer is a significantly more potent β-blocker than the (R)-enantiomer.[1][2] This differential β-blocking activity is the major contributor to their distinct effects on cardiac contractility, particularly in the context of adrenergic stimulation. In contrast, both enantiomers exhibit comparable activity in blocking cardiac sodium channels, which is the basis for their antiarrhythmic effects.[1][3]
Quantitative Data Comparison
The following table summarizes the quantitative data on the β-adrenoceptor antagonist potency of (R)- and (S)-Diprafenone.
| Enantiomer | β-Adrenoceptor Antagonist Potency (vs. (R)-enantiomer) | Primary Mechanism of Action on Contractility |
| (S)-Diprafenone | 14-40 fold more potent[1][2] | Potent β-adrenoceptor blockade |
| (R)-Diprafenone | Baseline | Weak β-adrenoceptor blockade |
Experimental Protocols
The data presented in this guide are primarily based on studies conducted on guinea-pig hearts. The key experimental methodologies are detailed below.
Functional Experiments in Isolated Atria
-
Objective: To determine the functional β-adrenoceptor antagonist potency of the Diprafenone enantiomers.
-
Model: Isolated guinea-pig atria.
-
Procedure:
-
The atria were isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The baseline contractile force (inotropic state) of the atria was recorded.
-
Isoprenaline, a non-selective β-adrenoceptor agonist, was added to the bath to induce a positive inotropic effect (increased contractility).
-
Concentration-response curves for isoprenaline were generated.
-
The experiment was repeated in the presence of increasing concentrations of (R)-Diprafenone or (S)-Diprafenone to assess their ability to antagonize the positive inotropic action of isoprenaline.
-
The antagonist potencies were calculated and compared.[1][2]
-
Radioligand Binding Assays
-
Objective: To determine the affinity of the Diprafenone enantiomers for β-adrenoceptors.
-
Model: Guinea-pig myocardial membranes.
-
Procedure:
-
Myocardial tissue was homogenized and centrifuged to prepare a membrane fraction rich in β-adrenoceptors.
-
The membranes were incubated with a radiolabeled β-adrenoceptor antagonist, (-)-[3H]-CGP-12177.
-
Increasing concentrations of unlabeled (R)-Diprafenone or (S)-Diprafenone were added to compete with the radioligand for binding to the receptors.
-
The amount of bound radioactivity was measured to determine the displacement of the radioligand by the Diprafenone enantiomers.
-
The affinity (Ki) of each enantiomer for the β-adrenoceptor was calculated from the competition binding curves. The (S)-enantiomers were found to be 40-60 fold more potent in displacing the radioligand.[1][2]
-
Electrophysiological Studies
-
Objective: To assess the effects of the Diprafenone enantiomers on cardiac sodium channels.
-
Model: Guinea-pig papillary muscles and neonatal cardiomyocytes.
-
Procedure:
-
Microelectrode experiments were performed on guinea-pig papillary muscles to measure the maximum upstroke velocity (Vmax) of the action potential, which is dependent on the influx of sodium ions. Both enantiomers caused a similar, concentration-dependent depression of Vmax.[3][4]
-
Patch-clamp experiments on neonatal cardiomyocytes were used to study the blocking effect on single cardiac sodium channels. Both enantiomers induced a flicker block of modified sodium channels with similar potency.[3]
-
Signaling Pathways and Mechanism of Action
The differential effects of (R)- and (S)-Diprafenone on cardiac contractility can be understood through their interaction with the β-adrenergic signaling pathway and cardiac sodium channels.
Conclusion
The enantiomers of Diprafenone exhibit a distinct profile in their effects on cardiac contractility, primarily due to stereoselective β-adrenoceptor blockade. (S)-Diprafenone is a potent β-blocker, leading to a negative inotropic effect, especially in the presence of adrenergic stimulation. In contrast, (R)-Diprafenone has a much weaker effect on β-adrenoceptors. Both enantiomers show comparable efficacy in blocking sodium channels, which underlies their shared antiarrhythmic properties. These findings are crucial for understanding the overall pharmacological profile of racemic Diprafenone and for the potential development of enantiomerically pure formulations to optimize therapeutic effects and minimize adverse reactions.
References
- 1. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of diprafenone stereoenantiomers on cardiac Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diprafenone and Propafenone for the Treatment of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the antiarrhythmic drugs Diprafenone and Propafenone in the context of treating ventricular tachycardia. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Abstract
Ventricular tachycardia is a life-threatening cardiac arrhythmia requiring effective pharmacological intervention. Both Diprafenone and Propafenone are antiarrhythmic agents that have demonstrated efficacy in suppressing ventricular arrhythmias. This guide delves into a comparative analysis of their mechanisms of action, electrophysiological effects, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action
Both Diprafenone and Propafenone are classified as Class 1C antiarrhythmic drugs, primarily exerting their effects by blocking cardiac sodium channels.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.
Propafenone is a well-characterized Class 1C agent that demonstrates potent, use-dependent blockade of fast inward sodium channels.[2] This means its blocking effect is more pronounced at faster heart rates. In addition to its primary sodium channel blocking activity, Propafenone also exhibits weak beta-adrenergic blocking properties, which can contribute to its antiarrhythmic effect by reducing sympathetic tone.[1][3][4] It also has some inhibitory effects on potassium channels.[3]
Diprafenone , a derivative of Propafenone, also acts as a sodium channel blocker.[5] Studies suggest that like Propafenone, it can block the sodium channel in both its activated and inactivated states.[6] Beyond its blocking action, Diprafenone has been observed to have a modifying effect, reducing the mean open time of the sodium channel.[5]
Signaling Pathway
The primary signaling pathway affected by both drugs is the cardiac action potential, specifically the rapid depolarization phase mediated by sodium influx.
Comparative Electrophysiological Effects
The electrophysiological effects of Diprafenone and Propafenone have been compared in preclinical studies. These studies provide insights into their differential actions on the cardiac action potential.
| Parameter | Diprafenone | Propafenone | Reference |
| Maximum Upstroke Velocity (Vmax) of Action Potential | Dose-dependent decrease | Dose-dependent decrease | [7] |
| Use-Dependent Vmax Block | Present | Present | [7] |
| Recovery Time Constant from Use-Dependent Block | 15.5 seconds | 8.8 seconds | [7] |
| Effect of Depolarization on Use-Dependent Block | Enhanced | Virtually unchanged | [6] |
| Effect on Mean Open Time of Sodium Channel | Reduces mean open time | No significant effect on mean open time of unblocked channels | [5] |
Clinical Efficacy in Ventricular Tachycardia
Clinical trials have demonstrated the efficacy of both Diprafenone and Propafenone in suppressing ventricular arrhythmias.
| Study Parameter | Diprafenone | Propafenone | Reference |
| Suppression of Ventricular Premature Beats (VPBs) | Effective in 7 out of 10 patients | Effective in 5 out of 10 patients | [8] |
| Mean VPB Suppression | 92% | 80% | [8] |
| Suppression of Non-sustained Ventricular Tachycardia | Demonstrated efficacy | Significant reduction in episodes | [9][10] |
| Suppression of Inducible Ventricular Tachycardia | 7 out of 10 patients | 5 out of 6 patients in one study | [8][10] |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical evaluation of these drugs is crucial for interpreting the results.
Holter Monitoring for Arrhythmia-Suppression Studies
A common noninvasive method to assess the efficacy of antiarrhythmic drugs is 24-hour ambulatory electrocardiographic (Holter) monitoring.[11][12][13]
Protocol Outline:
-
Baseline Monitoring: Patients undergo a 24 to 48-hour Holter monitoring period off any antiarrhythmic medication to establish a baseline frequency and complexity of ventricular arrhythmias.[11]
-
Drug Titration: Patients are initiated on a standard dose of the study drug (Diprafenone or Propafenone). The dosage may be titrated upwards at specified intervals based on tolerance and therapeutic response.
-
Follow-up Monitoring: Repeat Holter monitoring is performed at steady-state drug concentrations to assess the percentage reduction in ventricular ectopic beats and the suppression of complex ventricular arrhythmias (e.g., couplets, non-sustained ventricular tachycardia).[11]
-
Efficacy Criteria: A significant reduction in arrhythmia frequency, often defined as a >70-80% decrease in total ventricular premature beats and >90% reduction in repetitive forms, is typically required to classify a drug as effective.[11]
Programmed Electrical Stimulation (PES) for Inducibility Testing
Programmed electrical stimulation is an invasive procedure used to assess the inducibility of ventricular tachycardia and the efficacy of antiarrhythmic drugs in preventing its induction.[14][15][16]
Protocol Outline:
-
Baseline Study: A baseline electrophysiology study is performed to determine the inducibility of sustained ventricular tachycardia using a standardized stimulation protocol. This typically involves delivering a series of programmed electrical stimuli to the ventricle.[14][15]
-
Drug Administration: The study drug (Diprafenone or Propafenone) is administered intravenously or orally.
-
Repeat Stimulation: After allowing for drug distribution and effect, the programmed stimulation protocol is repeated.
-
Efficacy Assessment: The drug is considered effective if it prevents the induction of sustained ventricular tachycardia that was inducible at baseline.
Adverse Effects
Both Diprafenone and Propafenone share a similar side effect profile, characteristic of Class 1C antiarrhythmic agents.
| Adverse Effect | Diprafenone | Propafenone | Reference |
| Proarrhythmia | Can occur | A known risk, especially in patients with structural heart disease.[17][18] | [8] |
| Conduction Disturbances | Prolongation of PR and QRS intervals | Dose-related prolongation of PR and QRS intervals.[9][17] | [8] |
| Gastrointestinal | Nausea, vomiting | Nausea, vomiting, unusual taste, constipation.[17] | [8] |
| Central Nervous System | Dizziness | Dizziness.[17] | [8] |
| Negative Inotropic Effects | Possible | Can worsen congestive heart failure.[17] |
Conclusion
Both Diprafenone and Propafenone are effective in suppressing ventricular tachycardia by blocking cardiac sodium channels. Diprafenone may exhibit a longer recovery time from use-dependent block and has a modifying effect on the sodium channel's open time, which could translate to different clinical efficacy and proarrhythmic profiles compared to Propafenone. Propafenone's additional beta-blocking activity may offer an advantage in patients with increased sympathetic tone. The choice between these two agents for the treatment of ventricular tachycardia should be guided by a careful consideration of the patient's underlying cardiac condition, potential for proarrhythmia, and individual tolerance to side effects. Further head-to-head clinical trials with detailed electrophysiological and clinical endpoints are warranted to definitively establish the comparative efficacy and safety of these two drugs.
References
- 1. Propafenone - Wikipedia [en.wikipedia.org]
- 2. Antiarrhythmic drugs: Propafenone | Pharmacology Mentor [pharmacologymentor.com]
- 3. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 4. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block of single cardiac Na+ channels by antiarrhythmic drugs: the effect of amiodarone, propafenone and diprafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Electrophysiologic effects of diprafenone in supraventricular and ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propafenone therapy for ventricular tachycardia in the setting of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antiarrhythmic therapy using Holter monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchm.in [jchm.in]
- 13. Holter Monitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Programmed electrical stimulation of the ventricle: an efficient, sensitive, and specific protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jacc.org [jacc.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Ventricular Tachycardia in Association with Propafenone Overdose - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of (R)-Diprafenone's Effect on Action Potential Duration: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the electrophysiological effects of (R)-Diprafenone on cardiac action potential duration (APD), benchmarked against established antiarrhythmic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac electrophysiology and the development of novel antiarrhythmic therapies. Due to the limited availability of specific data on (R)-Diprafenone, this guide utilizes data on its structural analog, (R)-propafenone, as a surrogate for comparative purposes.
Executive Summary
Understanding the effect of a novel compound on the cardiac action potential duration is a critical step in assessing its potential as an antiarrhythmic agent. This guide synthesizes available preclinical data on the effects of (R)-propafenone and compares them to those of well-characterized Class I antiarrhythmic drugs: flecainide, procainamide, and quinidine. The data indicates that, similar to other Class I agents, the enantiomers of propafenone affect cardiac ion channels, leading to alterations in the action potential duration. However, the specific effects can vary between different cardiac tissue types.
Comparative Analysis of Action Potential Duration Modulation
The following table summarizes the observed effects of (R)-propafenone and comparator drugs on the action potential duration in different cardiac tissues. It is important to note that the effects of these drugs can be concentration-dependent and may vary based on the specific experimental conditions.
| Drug | Class | Primary Tissue of Action | Effect on Action Potential Duration (APD) | Key Findings |
| (R)-Propafenone (surrogate for (R)-Diprafenone) | Ic | Ventricular Muscle & Purkinje Fibers | Lengthens APD in ventricular muscle; Shortens APD in Purkinje fibers[1][2] | Exhibits differential effects on repolarization in different cardiac cell types. |
| Flecainide | Ic | Atria | Increases APD, particularly at faster heart rates[3] | Demonstrates rate-dependent effects on atrial repolarization. |
| Procainamide | Ia | Ventricles | Prolongs APD[4] | A therapeutic concentration of 10 mg/L has been shown to prolong APD at 100% repolarization in normal ventricular muscle cells.[4] |
| Quinidine | Ia | Ventricles | Prolongs APD[5] | The prolongation of APD is dose-dependent.[6] |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro electrophysiological studies utilizing the whole-cell patch-clamp technique on isolated cardiac myocytes. This technique allows for the direct measurement of the action potential from a single cardiac cell.
Detailed Protocol: Whole-Cell Patch-Clamp for Action Potential Duration Measurement
This protocol outlines the key steps for measuring action potential duration in isolated cardiac myocytes.
1. Cell Preparation:
- Isolate individual cardiac myocytes from the desired cardiac tissue (e.g., ventricular or atrial tissue) using enzymatic digestion.
- Plate the isolated myocytes onto glass coverslips and allow them to adhere.
2. Electrophysiological Recording:
- Place a coverslip with adherent myocytes into a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an extracellular (bath) solution containing physiological concentrations of ions.
- Fabricate a glass micropipette with a tip diameter of approximately 1-2 µm and fill it with an intracellular solution that mimics the ionic composition of the cell's interior.
- Under microscopic guidance, carefully bring the micropipette into contact with the membrane of a single myocyte.
- Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
- Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration. This allows for electrical access to the cell's interior.
3. Action Potential Elicitation and Recording:
- Switch the amplifier to current-clamp mode.
- Inject brief (1-5 ms) depolarizing current pulses through the patch pipette to elicit action potentials.
- Record the resulting changes in membrane potential using a specialized amplifier and data acquisition system.
4. Drug Application and Data Analysis:
- After obtaining a stable baseline recording of action potentials, introduce the test compound (e.g., (R)-Diprafenone) into the bath solution at the desired concentration.
- Allow sufficient time for the drug to equilibrate and exert its effect.
- Record action potentials in the presence of the drug.
- Analyze the recorded action potentials to determine the action potential duration at 90% repolarization (APD90).
- Compare the APD90 values before and after drug application to quantify the drug's effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of cardiac action potential generation and the workflow of a typical electrophysiology experiment.
References
- 1. Propafenone slows conduction and produces a nonuniform recovery of excitability between Purkinje and ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of propafenone on sinus nodal and ventricular automaticity: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acoep-rso.org [acoep-rso.org]
- 4. Effects of therapeutic concentrations of procainamide on transmembrane action potentials of normal and infarct zone Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of quinidine on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Beta-Blocking Activity of (R)- and (S)-Diprafenone Enantiomers
This guide provides a detailed comparison of the beta-blocking properties of the (R) and (S) enantiomers of Diprafenone, a derivative of the antiarrhythmic drug Propafenone. The data presented herein is crucial for researchers and professionals in drug development and pharmacology, offering insights into the stereoselectivity of beta-adrenergic receptor antagonism.
Quantitative Assessment of Beta-Blocking Potency
The beta-blocking activity of the Diprafenone enantiomers has been quantified through radioligand binding assays and functional cardiac tissue studies. The results demonstrate a significant stereoselective difference in potency, with the (S)-enantiomer being the more active beta-blocker. A study found that the beta-adrenoceptor antagonist potencies of Diprafenone enantiomers were about one order of magnitude higher than those of the corresponding propafenone enantiomers.[1] For both drugs, the (S)-enantiomer was found to be considerably more potent (14-40 fold) than the (R)-enantiomer.[1]
| Enantiomer | Relative Beta-Blocking Potency | Method |
| (S)-Diprafenone | 14- to 40-fold higher than (R)-Diprafenone | Functional Assay (Isoprenaline-induced inotropy in guinea-pig atria) |
| (R)-Diprafenone | Baseline | Functional Assay (Isoprenaline-induced inotropy in guinea-pig atria) |
| (S)-Diprafenone | 40- to 60-fold higher affinity than (R)-Diprafenone | Radioligand Binding Assay |
| (R)-Diprafenone | Baseline | Radioligand Binding Assay |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of (R)- and (S)-Diprafenone.
1. Radioligand Binding Assay
This assay was employed to determine the binding affinity of the Diprafenone enantiomers to beta-adrenoceptors in guinea-pig myocardial membranes.
-
Tissue Preparation: Myocardial tissue from guinea pigs was homogenized and centrifuged to isolate the cell membrane fraction containing the beta-adrenoceptors.
-
Radioligand: The non-selective beta-adrenoceptor antagonist (-)-[3H]-CGP-12177 was used as the radioligand.
-
Assay Procedure: A constant concentration of the radioligand was incubated with the myocardial membrane preparations in the presence of increasing concentrations of either (R)-Diprafenone or (S)-Diprafenone.
-
Data Analysis: The concentration of each enantiomer that inhibited 50% of the specific binding of the radioligand (IC50) was determined. These values were then used to calculate the equilibrium dissociation constant (Ki), which is inversely proportional to the binding affinity. The high stereoselectivity was demonstrated by the (S)-enantiomers being 40-60 fold more potent than the (R)-enantiomers in displacing the radioligand.[1]
2. Functional Antagonism Assay in Isolated Guinea-Pig Atria
This experiment assessed the functional consequence of beta-adrenoceptor binding by measuring the antagonistic effect of the Diprafenone enantiomers against a beta-agonist.
-
Tissue Preparation: Left atria were dissected from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenation.
-
Experimental Agonist: Isoprenaline, a non-selective beta-adrenoceptor agonist, was used to induce a positive inotropic effect (increased force of contraction) in the atrial tissue.
-
Assay Procedure: Cumulative concentration-response curves for Isoprenaline were generated in the absence and presence of fixed concentrations of (R)-Diprafenone or (S)-Diprafenone.
-
Data Analysis: The potency of each enantiomer as a beta-blocker was determined by the extent to which it shifted the Isoprenaline concentration-response curve to the right. This shift was used to calculate the pA2 value, a measure of antagonist potency. The (S)-enantiomer was found to be 14-40 times more potent than the (R)-enantiomer in antagonizing the effects of Isoprenaline.[1]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: Beta-adrenergic signaling pathway and antagonism by Diprafenone enantiomers.
Caption: Workflow for assessing the beta-blocking activity of Diprafenone enantiomers.
References
In vivo validation of (R)-Diprafenone efficacy in a canine arrhythmia model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Diprafenone's performance with alternative antiarrhythmic drugs in a canine arrhythmia model. The information presented is supported by experimental data to aid in research and development decisions.
Comparative Efficacy of Antiarrhythmic Agents
The following table summarizes the efficacy of (R)-Diprafenone (as part of a racemic mixture of propafenone) and other commonly used antiarrhythmic drugs in canine models of ventricular arrhythmia. It is important to note that while (R)- and (S)-propafenone have comparable Class I sodium channel blocking effects, the beta-blocking activity is primarily associated with the (S)-enantiomer[1].
| Drug Class | Drug | Canine Arrhythmia Model | Dosage | Efficacy | Reference |
| Class IC | Propafenone (racemic) | Ischemia-induced VT | 2 mg/kg i.v. | Prevented induction of sustained VT in 7 out of 10 dogs.[2][3] | [2][3] |
| Ischemia-induced VT | 4 mg/kg i.v. | Prevented induction of sustained VT in 5 out of 10 dogs; slowed VT rate.[2][3] | [2][3] | ||
| Flecainide | Digitalis-induced arrhythmia | Minimum effective plasma concentration: 0.9 ± 0.2 mcg/ml | Suppressed arrhythmia | ||
| Adrenaline-induced arrhythmia | Minimum effective plasma concentration: 1.4 ± 0.6 mcg/ml | Suppressed arrhythmia | |||
| Coronary ligation-induced arrhythmia | Minimum effective plasma concentration: 1.5 ± 0.4 mcg/ml | Suppressed arrhythmia | |||
| Class III | Amiodarone | Naturally acquired VT | Not specified | Efficacious in 85.7% of cases. | |
| Sotalol | Naturally acquired VT | Not specified | Efficacious in 90.0% of cases. | ||
| Ischemia-induced arrhythmias | Not specified | Suppressed the development of arrhythmias.[4] | [4] |
VT: Ventricular Tachycardia
Experimental Protocols
Detailed methodologies for inducing and evaluating arrhythmia in canine models are crucial for reproducible research. Below are protocols for two commonly cited models.
Ischemia-Reperfusion Induced Ventricular Tachycardia Model
This model simulates the conditions of myocardial infarction, a common cause of ventricular arrhythmias.
-
Animal Preparation: Anesthetize canines and maintain anesthesia with isoflurane. Monitor vital signs, including heart rate, core body temperature, oxygen saturation, and electrocardiogram (ECG).[5]
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Implant a pacing lead in the right ventricle.[6][7]
-
Induction of Ischemia: Occlude the left anterior descending (LAD) coronary artery in two locations for a period of two hours.[6][7]
-
Reperfusion: After the occlusion period, release the sutures to allow for reperfusion of the myocardial tissue.[6][7]
-
Arrhythmia Induction: Induce ventricular tachycardia through premature stimulation or burst pacing via the implanted right ventricular lead.[6][7]
-
Drug Administration and Evaluation: Administer the test compound (e.g., (R)-Diprafenone) intravenously at predetermined doses. Assess the efficacy of the drug by its ability to prevent the induction of sustained VT or to terminate an existing arrhythmia.
-
Data Analysis: Record and analyze ECG data to determine changes in arrhythmia cycle length, duration, and morphology.
Ouabain-Induced Arrhythmia Model
This model uses a cardiac glycoside to induce arrhythmias, which is useful for studying triggered activity.
-
Animal Preparation: Anesthetize dogs and monitor cardiovascular parameters.
-
Ouabain Administration: Administer ouabain intravenously (mean dose of 60 µg/kg) until an accelerated ventricular escape rhythm and repetitive ventricular responses are observed upon cessation of pacing.[8]
-
Arrhythmia Stabilization: Allow the arrhythmia to stabilize. In control animals, these arrhythmias have been shown to be stable for at least three hours.[8]
-
Drug Administration and Evaluation: Administer the antiarrhythmic agent being tested. Efficacy is determined by the suppression of the ouabain-induced arrhythmias.
-
Comparative Analysis: Compare the efficacy of the test drug to other agents. For instance, in this model, agents like quinidine, lidocaine, and procainamide have shown limited success (0-33% of trials), while aprindine was 100% effective in one study.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular interactions of (R)-Diprafenone is key to its application.
(R)-Diprafenone Mechanism of Action
(R)-Diprafenone, as a Class IC antiarrhythmic, primarily functions by blocking the fast sodium channels in cardiomyocytes. This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity. It is important to distinguish that while the racemic mixture of propafenone has both sodium channel blocking and beta-adrenergic blocking properties, the (S)-enantiomer is responsible for the beta-blocking effects. (R)-Diprafenone's primary action is on the sodium channels.[1]
(R)-Diprafenone's primary mechanism of action.
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel antiarrhythmic compound like (R)-Diprafenone in a canine model.
In vivo validation workflow.
References
- 1. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of antiarrhythmic efficacy of propafenone as assessed by programmed electrical stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of cibenzoline and propafenone against inducible sustained and nonsustained ventricular tachycardias in conscious dogs with isolated chronic right ventricular infarction: a comparative study with procainamide [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antiarrhythmic agents classified as class III group on ischaemia-induced myocardial damage in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of ouabain-induced ventricular rhythms with aprindine HCl. A comparison with other antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-Diprafenone and Flecainide on Cardiac Conduction
A comprehensive review of the electrophysiological effects of (R)-Diprafenone and Flecainide, two Class Ic antiarrhythmic agents, reveals distinct impacts on cardiac conduction. Both drugs primarily function by blocking the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential and consequently, conduction. This guide provides a comparative summary of their effects based on available experimental data, outlines the methodologies used in these pivotal studies, and visualizes the underlying mechanisms and workflows.
Mechanism of Action and Electrophysiological Effects
Flecainide is a well-characterized Class Ic antiarrhythmic drug that potently blocks the Nav1.5 sodium channel in the heart.[1] This action leads to a rate-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction in the atria, ventricles, and His-Purkinje system.[2][3] Flecainide's effect is more pronounced at faster heart rates, a property known as use-dependence.[1] It also inhibits the ryanodine receptor 2 (RyR2), which modulates calcium release from the sarcoplasmic reticulum.[1]
Diprafenone, a derivative of propafenone, also exhibits Class Ic activity by blocking sodium channels.[4][5] Similar to flecainide, it causes a dose-dependent and use-dependent reduction in Vmax.[4][5] Studies comparing Diprafenone and its parent compound, propafenone, indicate that Diprafenone has a longer time constant for recovery from use-dependent block, suggesting a slower dissociation from the sodium channel.[4][5] Propafenone, and by extension Diprafenone, also possesses some beta-adrenergic blocking activity, an effect not prominent with Flecainide.[6][7][8]
Quantitative Comparison of Electrophysiological Parameters
The following table summarizes the quantitative effects of (R)-Diprafenone and Flecainide on key cardiac electrophysiological parameters as reported in preclinical and clinical studies.
| Parameter | (R)-Diprafenone | Flecainide | Reference |
| Maximum Upstroke Velocity (Vmax) | Significant, dose-dependent decrease | Significant, dose-dependent decrease | [4][5] |
| Time Constant for Vmax Recovery (τR) | 15.5 s | 8.8 s (for Propafenone) | [4] |
| His-Ventricular (HV) Interval | Not directly reported for (R)-Diprafenone, but Propafenone increases HV interval | Increases HV interval by approximately 35% | [9] |
| QRS Duration | Not directly reported for (R)-Diprafenone, but Propafenone increases QRS duration | Increases QRS duration by approximately 24% | |
| Atrial Refractory Period | Not directly reported for (R)-Diprafenone, but Propafenone prolongs | No significant change | |
| Ventricular Refractory Period | Not directly reported for (R)-Diprafenone, but Propafenone prolongs | Slightly increases | [9] |
| Tachycardia Cycle Length | Not directly reported for (R)-Diprafenone, but Propafenone increases | Increases | [10] |
| Antegrade Refractory Period of Accessory Pathway | Not directly reported for (R)-Diprafenone, but Propafenone increases from 256 ms to 288 ms | Increases from 256 ms to 296 ms | [10] |
| Minimum Preexcited RR Interval | Not directly reported for (R)-Diprafenone, but Propafenone prolongs from 225 ms to 262 ms | Prolongs from 225 ms to 301 ms | [10] |
Note: Data for (R)-Diprafenone is limited in direct comparative studies with Flecainide. Much of the available information is extrapolated from studies on its parent compound, propafenone.
Experimental Protocols
The data presented above are derived from various experimental models, each with specific protocols designed to assess cardiac electrophysiology.
1. In Vitro Electrophysiology in Papillary Muscles and Single Myocytes:
-
Objective: To measure the direct effects of the drugs on the cardiac action potential.
-
Methodology:
-
Tissue Preparation: Papillary muscles or single ventricular myocytes are isolated from animal hearts (e.g., guinea pigs).[4][5]
-
Perfusion: The isolated tissues are placed in a perfusion chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature.[4][5]
-
Drug Application: (R)-Diprafenone or Flecainide is added to the superfusate at varying concentrations.
-
Electrophysiological Recording: Transmembrane action potentials are recorded using glass microelectrodes.[4][5] The maximum upstroke velocity (Vmax) is determined as the maximal rate of depolarization.
-
Use-Dependency Protocol: To assess use-dependent block, the tissue is stimulated at different frequencies (e.g., 0.1 Hz to 2.0 Hz), and the decline in Vmax is measured.[4][5] The time constant for recovery from block is determined by applying a train of stimuli followed by a test pulse at varying intervals.
-
2. Clinical Electrophysiology Studies:
-
Objective: To evaluate the effects of the drugs on cardiac conduction in humans.
-
Methodology:
-
Patient Selection: Patients with documented arrhythmias (e.g., ventricular tachycardia, Wolff-Parkinson-White syndrome) are enrolled.[11][10]
-
Catheter Placement: Multipolar electrode catheters are inserted into the heart via peripheral veins to record intracardiac electrograms from various locations (e.g., high right atrium, His bundle, right ventricular apex).
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, PR interval, QRS duration, and HV interval.
-
Drug Administration: Flecainide or Propafenone (as a proxy for Diprafenone) is administered intravenously or orally.[11][10]
-
Post-Drug Measurements: Electrophysiological parameters are reassessed after drug administration to determine the drug's effects on conduction and refractoriness.
-
Programmed Electrical Stimulation: Pacing protocols are used to induce and terminate arrhythmias to assess the drug's antiarrhythmic efficacy.[11][10]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Class Ic Antiarrhythmic Drugs
Caption: Mechanism of action for (R)-Diprafenone and Flecainide on cardiac ion channels.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing drug effects on cardiac action potentials in vitro.
Logical Relationship in Clinical Electrophysiology Studies
Caption: Logical flow of a clinical electrophysiology study for antiarrhythmic drugs.
References
- 1. Flecainide - Wikipedia [en.wikipedia.org]
- 2. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medical therapy with flecainide and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting | Kovacs | Cardiology Journal [journals.viamedica.pl]
- 7. Medical therapy with flecainide and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propafenone - Wikipedia [en.wikipedia.org]
- 9. Electrophysiologic effects and clinical efficacy of oral propafenone therapy in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of intravenous propafenone and flecainide in the treatment of tachycardias associated with the Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jacc.org [jacc.org]
Safety Operating Guide
Proper Disposal Procedures for (R)-Diprafenone: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-Diprafenone, a research compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide outlines the necessary steps for handling, treating, and disposing of (R)-Diprafenone waste in a laboratory setting.
Regulatory Framework and Waste Classification
Proper disposal of (R)-Diprafenone is governed by federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
(R)-Diprafenone Waste Classification:
It is crucial to determine if (R)-Diprafenone is classified as a hazardous waste. This determination is based on whether the compound is listed on the EPA's P-list or U-list of hazardous chemicals or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). While Diprafenone itself is not explicitly listed, its structural similarity to other pharmacologically active compounds warrants a conservative approach. Unused or expired (R)-Diprafenone should be managed as a hazardous waste.
P-Listed Waste Considerations:
If (R)-Diprafenone is determined to be a P-listed waste, or as a precautionary measure is managed as such, the following stringent requirements apply:
-
Container Size: Waste containers for P-listed chemicals must not exceed one quart (approximately one liter) in volume.[1]
-
Empty Containers: Any container that has held a P-listed chemical is also considered hazardous waste and must not be reused or washed.[1]
-
Contaminated Materials: All materials that come into contact with a P-listed chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[1] Non-disposable items must be triple-rinsed, with the rinsate collected as hazardous waste.[1]
The following table summarizes key regulatory thresholds for hazardous waste generation, which determine a laboratory's generator status and subsequent compliance requirements.
| Generator Category | P-Listed Waste Generation (per month) | Non-Acute Hazardous Waste Generation (per month) | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg | ≤ 100 kg | No time limit (up to 1,000 kg) |
| Small Quantity Generator (SQG) | > 1 kg and < 100 kg | > 100 kg and < 1,000 kg | 180 days (or 270 days if shipping > 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1 kg | ≥ 1,000 kg | 90 days |
Data synthesized from EPA's hazardous waste generator regulations.
On-Site Chemical Degradation (for experienced personnel only)
For laboratories equipped and staffed for chemical treatment, on-site degradation can be a viable option to render (R)-Diprafenone non-hazardous before final disposal. The following protocol is a suggested method based on the known susceptibility of the related compound, propafenone, to oxidative degradation.[2] This procedure should only be performed by personnel trained in handling hazardous chemicals and advanced oxidation processes.
Experimental Protocol: Photo-Fenton Oxidative Degradation
This protocol utilizes a photo-Fenton reaction, an advanced oxidation process (AOP) that generates highly reactive hydroxyl radicals to break down organic molecules.[3][4][5][6][7]
Materials:
-
(R)-Diprafenone waste (dissolved in an appropriate solvent)
-
Ferrous sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp (e.g., 254 nm)
-
Reaction vessel (borosilicate glass)
-
Stir plate and stir bar
-
pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Ensure all glassware is clean and free of contaminants.
-
Prepare a stock solution of the (R)-Diprafenone waste. The concentration will depend on the waste stream.
-
-
Reaction Setup:
-
Transfer the (R)-Diprafenone solution to the reaction vessel.
-
Add a stir bar and place the vessel on a stir plate.
-
Adjust the pH of the solution to approximately 3.0 using sulfuric acid. The Fenton reaction is most effective in acidic conditions.
-
-
Initiation of Fenton Reaction:
-
Add ferrous sulfate to the solution to achieve a concentration of approximately 0.1-0.5 mM. The optimal concentration may need to be determined empirically.
-
Slowly add 30% hydrogen peroxide to the solution. A typical starting molar ratio of H₂O₂ to the substrate is 10:1. The addition should be done dropwise to control the exothermic reaction.
-
-
Photo-initiation:
-
Position the UV lamp to irradiate the reaction vessel.
-
Turn on the UV lamp and the stir plate.
-
Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored by analytical techniques such as HPLC or UV-Vis spectroscopy to confirm the degradation of the parent compound.
-
-
Quenching and Neutralization:
-
After the reaction is complete (as determined by monitoring), turn off the UV lamp.
-
Quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite or by adjusting the pH to neutral or slightly basic with sodium hydroxide.
-
Allow the solution to stir for an additional 15-20 minutes.
-
-
Disposal of Treated Waste:
-
The treated solution should be analyzed to ensure complete degradation of (R)-Diprafenone.
-
If the treated waste is confirmed to be non-hazardous according to local regulations, it may be eligible for disposal down the drain with copious amounts of water. Always verify with your institution's Environmental Health and Safety (EHS) office before any drain disposal.
-
Any precipitate (iron salts) should be filtered, collected, and disposed of as solid waste.
-
Disposal of Untreated (R)-Diprafenone and Degradation Residues
If on-site degradation is not feasible or if residual hazardous materials remain, the waste must be disposed of through a licensed hazardous waste contractor.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect all (R)-Diprafenone waste, including pure compound, solutions, contaminated labware, and PPE, in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "(R)-Diprafenone," and the specific hazards (e.g., "Toxic").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is secure and has secondary containment.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company.
-
Provide all necessary documentation, including a hazardous waste manifest.
-
-
Transportation:
-
The transportation of hazardous waste is regulated by the DOT. The waste must be packaged, labeled, and transported in accordance with 49 CFR Parts 172 and 173.[8][9][10][11][12]
-
Your licensed hazardous waste contractor will be responsible for ensuring compliance with all transportation regulations.
-
Visual Workflow for (R)-Diprafenone Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (R)-Diprafenone.
Caption: Decision workflow for the proper disposal of (R)-Diprafenone.
Signaling Pathway for Oxidative Degradation
The following diagram illustrates the simplified signaling pathway of the photo-Fenton process for the degradation of (R)-Diprafenone.
Caption: Simplified pathway of (R)-Diprafenone degradation by photo-Fenton oxidation.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of (R)-Diprafenone, thereby protecting personnel, the environment, and upholding the highest standards of laboratory safety. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all local and federal regulations.
References
- 1. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced oxidation process-mediated removal of pharmaceuticals from water: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Ship Hazardous Waste Samples | Lion Technology [lion.com]
- 9. The Basics of Transporting Hazardous Chemical Waste [emsllcusa.com]
- 10. eCFR :: 49 CFR 173.12 -- Exceptions for shipment of waste materials. [ecfr.gov]
- 11. Classify Package & Transport Hazmat Samples - Expert Advice [newpig.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling Diprafenone, (R)-
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diprafenone, (R)-. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the substance.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling Diprafenone, (R)-, a thorough risk assessment is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the known hazards of the analogous compound, Propafenone Hydrochloride.
| Hazard Level | Engineering Controls | Personal Protective Equipment (PPE) |
| Low Hazard / Small Quantities (Solid Form) | Well-ventilated area | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Moderate Hazard / Handling of Powders | Chemical fume hood or ventilated enclosure | - Nitrile gloves- Chemical splash goggles- Laboratory coat- NIOSH-approved respirator (e.g., N95) for dusts |
| High Hazard / Potential for Aerosolization or Spills | Chemical fume hood and closed systems | - Double-gloving (nitrile)- Chemical splash goggles and face shield- Chemical-resistant apron or suit- NIOSH-approved respirator with appropriate cartridges |
Data compiled from various Propafenone Hydrochloride Safety Data Sheets.
Safe Handling and Operational Plan
A systematic approach to handling Diprafenone, (R)- is essential to minimize exposure and ensure safety. The following step-by-step operational plan should be implemented:
1. Pre-Handling Preparation:
- Review the Safety Data Sheet (SDS) for Propafenone Hydrochloride and any available data for Diprafenone, (R)-.
- Ensure all necessary PPE is available and in good condition.
- Prepare the designated handling area (e.g., chemical fume hood) and ensure it is clean and uncluttered.
- Have spill cleanup materials readily accessible.
2. Handling the Compound:
- Wear the appropriate PPE as determined by the risk assessment.
- Handle the solid material in a manner that minimizes dust generation.
- If creating solutions, do so within a chemical fume hood.
- Avoid direct contact with skin, eyes, and clothing.
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment used.
- Carefully remove and dispose of PPE in designated waste containers.
- Wash hands thoroughly with soap and water after handling.
4. Emergency Procedures:
- In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
- In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
- In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
subgraph "cluster_Prep" {
label = "Preparation";
style = "filled";
color = "#E8EAED";
node [shape=ellipse, fillcolor="#FFFFFF"];
"Review_SDS" [label="Review SDS"];
"Gather_PPE" [label="Gather PPE"];
"Prepare_Area" [label="Prepare Handling Area"];
}
subgraph "cluster_Handling" {
label = "Handling";
style = "filled";
color = "#E8EAED";
node [shape=ellipse, fillcolor="#FFFFFF"];
"Don_PPE" [label="Don PPE"];
"Handle_Compound" [label="Handle Compound"];
}
subgraph "cluster_Post" {
label = "Post-Handling";
style = "filled";
color = "#E8EAED";
node [shape=ellipse, fillcolor="#FFFFFF"];
"Decontaminate" [label="Decontaminate"];
"Dispose_PPE" [label="Dispose of PPE"];
"Wash_Hands" [label="Wash Hands"];
}
subgraph "cluster_Emergency" {
label = "Emergency";
style = "filled";
color = "#FCE8E6";
node [shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];
"Spill" [label="Spill"];
"Exposure" [label="Exposure"];
}
"Review_SDS" -> "Gather_PPE" -> "Prepare_Area" -> "Don_PPE" -> "Handle_Compound" -> "Decontaminate" -> "Dispose_PPE" -> "Wash_Hands";
"Handle_Compound" -> "Spill" [style=dashed, color="#EA4335"];
"Handle_Compound" -> "Exposure" [style=dashed, color="#EA4335"];
"Spill" -> "Decontaminate" [label="Cleanup", color="#EA4335"];
"Exposure" -> "First_Aid" [label="Administer", color="#EA4335"];
"First_Aid" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335", label="First Aid"];
}
Caption: Operational Workflow for Handling Diprafenone, (R)-.
Disposal Plan
Proper disposal of Diprafenone, (R)- and its containers is critical to prevent environmental contamination and accidental exposure.
Waste Characterization:
-
Unused or waste Diprafenone, (R)- should be considered chemical waste.
-
Contaminated materials (e.g., PPE, spill cleanup debris) should also be treated as chemical waste.
Disposal Procedures:
-
Segregation: Collect all Diprafenone, (R)- waste in a dedicated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of Diprafenone, (R)- down the drain or in the regular trash.
Caption: Disposal Plan for Diprafenone, (R)- Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
